molecular formula C10H13N3 B079562 1-Propyl-1H-benzoimidazol-2-ylamine CAS No. 57667-50-2

1-Propyl-1H-benzoimidazol-2-ylamine

Cat. No.: B079562
CAS No.: 57667-50-2
M. Wt: 175.23 g/mol
InChI Key: MGKUHRRJQCKXOW-UHFFFAOYSA-N
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Description

1-Propyl-1H-benzoimidazol-2-ylamine (CAS Registry Number: 57667-50-2) is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This benzimidazole derivative is characterized by a density of approximately 1.185 g/cm³ and a high boiling point near 349.7°C at standard atmospheric pressure, indicating good thermal stability for various research applications . As a 2-aminobenzimidazole derivative, this compound shares a core structural motif of significant interest in medicinal and agrochemical research. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with biological systems . The 2-aminobenzimidazole core, in particular, serves as a key pharmacophore in DNA-interactive compounds and has been investigated for its potential in developing therapeutic agents . Specific derivatives of 2-aminobenzimidazole have demonstrated notable antiparasitic, antimicrobial, and anticancer activities in research settings, primarily through mechanisms involving interaction with AT-rich DNA sequences . Furthermore, such compounds are frequently explored as synthetic intermediates for preparing more complex molecules, including amidoxime prodrugs designed to enhance the bioavailability of pharmacologically active amidines . Application Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. This product should be handled only by qualified professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUHRRJQCKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355409
Record name 1-Propyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57667-50-2
Record name 1-Propyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-1,3-benzodiazol-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Propyl-1H-benzoimidazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its synthesis, characterization, and potential biological activities.

Chemical and Physical Properties

Summary of Physicochemical Data
PropertyValueSource
CAS Number 57667-50-2[1]
Molecular Formula C₁₀H₁₃N₃[6]
Molecular Weight 175.23 g/mol [6]
Appearance Yellow to orange solid[1]
Melting Point 132-133 °C[1]
Boiling Point (Predicted) 349.7 ± 25.0 °C[1]
Density (Predicted) 1.18 ± 0.1 g/cm³[1]
pKa (Predicted) 7.05 ± 0.10[1]

Spectral Data

The structural characterization of this compound is supported by the following spectral data.

1H NMR (400 MHz, DMSO-d6)[1]
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.14s1HAr-H
7.10d, J = 8.0 Hz1HAr-H
6.86-6.92m2HAr-H
6.38s2H-NH₂
3.90t, J = 6.9 Hz2H-N-CH₂-
1.62-1.68m2H-CH₂-CH₂-
0.84t, J = 7.3 Hz3H-CH₃
Mass Spectrometry
  • LC-MS (ES): m/z = 176.0 ([M+H]⁺)[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, the IR spectrum of the parent compound, 2-aminobenzimidazole, shows characteristic peaks for the N-H and C=N vibrations.[7] For 2-substituted benzimidazoles, the following characteristic absorption bands are typically observed:

  • N-H stretching: around 3440 cm⁻¹

  • C=N stretching: around 1623 cm⁻¹

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 2-aminobenzimidazole.

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromopropane

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ammonia (NH₄OH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminobenzimidazole (3.9 g, 22.5 mmol) in a solvent mixture of THF (30 mL) and EtOH (15 mL) in a sealed reaction flask.

  • Add finely ground KOH (1.52 g, 27.0 mmol) to the solution and stir for 20 minutes at room temperature.

  • Slowly add 1-bromopropane (2.77 g, 22.53 mmol) to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir continuously for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent mixture of 1% NH₄OH / 9% MeOH / 90% CHCl₃.

  • The purified product, 1-propyl-1H-benzo[d]imidazol-2-amine, is obtained as a yellow solid (2.5 g, 63% yield).

Characterization of the Product:

  • LC-MS (ES): m/z = 176.0 ([M+H]⁺)

  • 1H NMR (400 MHz, DMSO-d6): δ 7.14 (s, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.86-6.92 (m, 2H), 6.38 (s, 2H), 3.90 (t, J = 6.9 Hz, 2H), 1.62-1.68 (m, 2H), 0.84 (t, J = 7.3 Hz, 3H).

Synthesis_Workflow cluster_reactants Reactants cluster_solvents Solvents 2-Aminobenzimidazole 2-Aminobenzimidazole Reaction Reaction 2-Aminobenzimidazole->Reaction 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction KOH KOH KOH->Reaction THF/EtOH THF/EtOH THF/EtOH->Reaction Purification Purification Reaction->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product (63% yield) Apoptosis_Pathway Benzimidazole_Derivative This compound (Proposed) Bcl2 Bcl-2 Benzimidazole_Derivative->Bcl2 Inhibition Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Benzimidazole_Derivative This compound (Proposed) G1_S_Checkpoint G1/S Checkpoint Benzimidazole_Derivative->G1_S_Checkpoint Arrest G2_M_Checkpoint G2/M Checkpoint Benzimidazole_Derivative->G2_M_Checkpoint Arrest G1_Phase G1 Phase G1_Phase->G1_S_Checkpoint S_Phase S Phase G2_Phase G2 Phase S_Phase->G2_Phase G2_Phase->G2_M_Checkpoint M_Phase M Phase M_Phase->G1_Phase Cell Division G1_S_Checkpoint->S_Phase G2_M_Checkpoint->M_Phase TKI_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream_Signaling Phosphorylation Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Angiogenesis TKI This compound (Proposed TKI) TKI->VEGFR2 Inhibition

References

An In-depth Technical Guide to 1-Propyl-1H-benzoimidazol-2-ylamine: Synthesis, Molecular Structure, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 1-Propyl-1H-benzoimidazol-2-ylamine. The document consolidates available data on its physicochemical properties and explores its relevance in the broader context of substituted 2-aminobenzimidazoles, a class of compounds with significant therapeutic interest.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The core of the molecule is a benzimidazole system, which consists of a fusion of benzene and imidazole rings. A propyl group is attached to one of the nitrogen atoms of the imidazole ring (position 1), and an amine group is substituted at the 2-position.

The structural and chemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1-propyl-1H-benzo[d]imidazol-2-amine
Synonyms 1-Propyl-1H-benzimidazol-2-amine
CAS Number 57667-50-2[1][2]
Molecular Formula C₁₀H₁₃N₃[1]
Molecular Weight 175.23 g/mol [1]
Boiling Point 349.7 °C at 760 mmHg[3]
Density 1.18 g/cm³[3]
Refractive Index 1.624[3]
Canonical SMILES CCCN1C2=CC=CC=C2NC1=N

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminobenzimidazole 2-Aminobenzimidazole Reaction Mixture Reaction Mixture 2-Aminobenzimidazole->Reaction Mixture 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture Heat (Reflux) Heat (Reflux) This compound This compound Heat (Reflux)->this compound Reaction Mixture->Heat (Reflux) Alkylation

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 1-prop-2-ynyl-1H-benzimidazol-2-ylamine.

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) (optional, as a catalyst)

  • Dry Acetone

Procedure:

  • To a solution of 2-aminobenzimidazole in dry acetone, add anhydrous potassium carbonate.

  • The reaction mixture is refluxed for a short period (e.g., 15-30 minutes) to ensure activation.

  • Potassium iodide (catalytic amount) and 1-bromopropane are then added to the mixture.

  • The reaction is refluxed for an extended period (e.g., 18 hours), and the progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available in the reviewed literature, the expected NMR chemical shifts can be predicted based on data from structurally similar compounds.

¹H NMR:

  • Aromatic Protons (Benzene Ring): Multiplets in the range of δ 7.0-7.8 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Propyl Group Protons:

    • -N-CH₂ -CH₂-CH₃: A triplet.

    • -N-CH₂-CH₂ -CH₃: A sextet.

    • -N-CH₂-CH₂-CH₃ : A triplet.

¹³C NMR:

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

  • C2 Carbon (attached to two nitrogens): A signal downfield, typically > δ 150 ppm.

  • Propyl Group Carbons: Signals in the aliphatic region, typically δ 10-50 ppm.

Biological Activity and Potential Applications

The benzimidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminobenzimidazole have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and antiproliferative effects.

Cytotoxic and Antiproliferative Activity

Studies on N-substituted-2-amino-1H-benzimidazoles have revealed significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown potent antiproliferative effects against human epithelial colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines.[4][5] The IC₅₀ values for some of these derivatives were in the low micromolar and even nanomolar range, highlighting the potential of this class of compounds as anticancer agents.[4][5]

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. While specific data for this compound is not available, the general class of 2-aminobenzimidazoles has shown activity against various strains of bacteria and fungi.[6][7]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, research on other 2-aminobenzimidazole derivatives suggests several potential biological targets and signaling pathways.

One study on a novel 2-aminobenzimidazole derivative, Jzu 17, demonstrated that it exerts anti-angiogenic effects by targeting the VEGF-A/VEGFR-2 signaling pathway.[4] This compound was found to inhibit the phosphorylation of VEGFR-2 and its downstream signaling molecules. Given the structural similarities, it is plausible that this compound could also modulate angiogenesis through a similar mechanism.

G VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes This compound This compound This compound->VEGFR-2 Inhibits

A potential signaling pathway inhibited by 2-aminobenzimidazole derivatives.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific experimental data for this molecule is limited, the available information on related compounds suggests promising avenues for research, particularly in the areas of oncology and infectious diseases. Further investigation is warranted to fully characterize its synthesis, elucidate its precise mechanism of action, and evaluate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this and related benzimidazole derivatives.

References

An In-depth Technical Guide on 1-Propyl-1H-benzoimidazol-2-ylamine (CAS: 57667-50-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-benzoimidazol-2-ylamine, belonging to the versatile class of 2-aminobenzimidazoles, is a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole core is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential biological activities based on the broader understanding of the 2-aminobenzimidazole scaffold. While specific quantitative biological data for this particular compound is limited in publicly available literature, this document furnishes detailed, representative experimental protocols for assays commonly employed to evaluate the bioactivity of this class of compounds. Putative mechanisms of action and relevant signaling pathways are also discussed to guide future research and drug discovery efforts.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol .[1] Its structure features a benzimidazole core with a propyl group attached to one of the nitrogen atoms of the imidazole ring and an amine group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57667-50-2N/A
Molecular Formula C₁₀H₁₃N₃[1]
Molecular Weight 175.23 g/mol [1]
Appearance SolidN/A

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described. The synthesis involves the N-alkylation of 2-aminobenzimidazole with a propyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromopropane

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Eluent: 1% Ammonium Hydroxide / 9% Methanol / 90% Chloroform

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminobenzimidazole in a mixture of THF and EtOH.

  • Add finely ground potassium hydroxide to the solution and stir the mixture at room temperature.

  • Slowly add 1-bromopropane to the reaction mixture.

  • Heat the reaction mixture and maintain it at an elevated temperature with continuous stirring for an extended period.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of 1% ammonium hydroxide, 9% methanol, and 90% chloroform as the eluent to yield this compound as a solid.

Characterization: The final product can be characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively documented, the 2-aminobenzimidazole scaffold is known for a wide range of pharmacological activities. These activities provide a strong basis for investigating the potential therapeutic applications of this compound.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated significant anticancer properties. Studies on N-substituted-2-amino-1H-benzimidazoles have reported cytotoxic activity against various cancer cell lines. For instance, some derivatives have shown potent activity against human colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines.

Table 2: Cytotoxicity of Structurally Related N-Substituted-2-Amino-1H-Benzimidazoles

CompoundCell LineIC₅₀ (µM)Reference
N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amineHT-290.91
1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amineHT-291.92
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amineHT-291.98
N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amineMDA-MB-2310.135
1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amineMDA-MB-2310.0006

Note: The above data is for structurally related compounds and not for this compound itself.

Potential Mechanisms of Anticancer Activity:

  • Tubulin Polymerization Inhibition: A well-established mechanism for many benzimidazole-based anticancer agents is the disruption of microtubule dynamics through inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubules->Cell Division Intracellular Transport Intracellular Transport Microtubules->Intracellular Transport Cell Shape Cell Shape Microtubules->Cell Shape Benzimidazole Compound Benzimidazole Compound Benzimidazole Compound->Tubulin Dimers Inhibits Polymerization

Caption: Putative mechanism of tubulin polymerization inhibition.

Kinase Inhibition

Certain benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. The p38 MAP kinase, for example, is a key player in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.

Stress / Cytokines Stress / Cytokines MAPKKK MAPKKK Stress / Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response Benzimidazole Compound Benzimidazole Compound Benzimidazole Compound->p38 MAPK Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Antimicrobial and Antiviral Activities

The benzimidazole scaffold is present in several approved anthelmintic drugs. Furthermore, various derivatives have demonstrated antibacterial, antifungal, and antiviral activities, suggesting that this compound could also be explored for these applications.

Representative Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key biological assays are provided below. These are representative methods and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.

Materials:

  • Cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTS reagent (containing phenazine ethosulfate)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTS Reagent Addition MTS Reagent Addition Incubation->MTS Reagent Addition Absorbance Reading Absorbance Reading MTS Reagent Addition->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: General workflow for an MTS cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer

  • This compound

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

  • Add GTP to the reaction mixture.

  • Add different concentrations of this compound or a vehicle control.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader set to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

p38 MAP Kinase Assay

This assay measures the inhibitory effect of a compound on the activity of p38 MAP kinase.

Materials:

  • Recombinant p38 MAP kinase

  • Kinase-specific substrate (e.g., ATF-2)

  • ATP

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of the 2-aminobenzimidazole class, this compound warrants further investigation for its potential anticancer, kinase inhibitory, and antimicrobial properties. The experimental protocols provided in this guide offer a framework for initiating such studies. Future research should focus on synthesizing and screening a library of related derivatives to establish structure-activity relationships, elucidating the specific molecular targets and signaling pathways, and evaluating the in vivo efficacy and safety of promising lead compounds. The exploration of this chemical space holds considerable potential for the discovery of new drugs to address unmet medical needs.

References

1-Propyl-1H-benzoimidazol-2-ylamine: A Technical Guide to its Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propyl-1H-benzoimidazol-2-ylamine, a heterocyclic amine belonging to the pharmacologically significant benzimidazole class. While the specific discovery of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of N-substituted 2-aminobenzimidazoles, which have been a subject of medicinal chemistry research for their diverse therapeutic potential. This document details a plausible synthetic pathway, summarizes the known biological activities of closely related analogs, and explores potential mechanisms of action.

Historical Context and Development

The journey to understanding this compound begins with the parent molecule, 2-aminobenzimidazole. This scaffold is a key building block in medicinal chemistry due to its structural similarity to purines, allowing it to interact with various biological targets. The synthesis of 2-aminobenzimidazole derivatives has been an active area of research, with numerous methods developed for its preparation and subsequent modification.

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through the N-alkylation of 2-aminobenzimidazole. The following protocol is a representative method based on established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromopropane (or 1-Iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or Dimethylformamide)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

  • Alkylation: To the suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

  • Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow

G cluster_0 Synthesis of this compound start 2-Aminobenzimidazole reagents 1-Bromopropane, K₂CO₃, Acetone start->reagents reaction N-Alkylation (Reflux) reagents->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A schematic representation of the synthesis of this compound.

Potential Biological Activities and Quantitative Data

Direct biological data for this compound is scarce in publicly available literature. However, the biological activities of structurally related N-alkylated 2-aminobenzimidazoles provide valuable insights into its potential therapeutic applications.

A study on 2-aminobenzimidazoles for the treatment of leishmaniasis highlighted the importance of the N-alkyl side chain in modulating metabolic stability and potency.[1] It was observed that variations in the length of the alkyl chain significantly impacted the anti-leishmanial activity.[1] This suggests that the propyl group in this compound could confer specific pharmacological properties.

Furthermore, more complex benzimidazole derivatives containing a 1-propyl substituent have shown notable antimicrobial and antifungal activities. For instance, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides displayed significant inhibitory effects against various bacterial and fungal strains.[2]

The table below summarizes the biological activities of representative N-substituted 2-aminobenzimidazole derivatives.

Compound/Derivative ClassBiological ActivityQuantitative Data (Example)Reference
2-Aminobenzimidazole SeriesAnti-leishmanial-[1]
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazidesAntibacterial, AntifungalMIC = 3.12 µg/ml against A. niger[2]
2-AminobenzimidazolesNOD1 Inhibitors-

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the known targets of the 2-aminobenzimidazole scaffold, several potential pathways can be hypothesized.

One prominent target for this class of compounds is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1), a key pattern recognition receptor in the innate immune system. Certain 2-aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1, suggesting that they may interfere with its signaling pathway.[3] Inhibition of NOD1 could be a valuable therapeutic strategy for inflammatory diseases.

Postulated NOD1 Inhibition Pathway

G cluster_pathway Postulated Mechanism: NOD1 Inhibition ligand Bacterial Peptidoglycan nod1 NOD1 ligand->nod1 Activates ripk2 RIPK2 nod1->ripk2 Recruits compound This compound compound->nod1 Inhibits nfkb NF-κB Activation ripk2->nfkb inflammation Pro-inflammatory Cytokine Production nfkb->inflammation

Hypothesized inhibition of the NOD1 signaling pathway.

Conclusion

This compound represents a simple yet potentially bioactive member of the 2-aminobenzimidazole family. While its specific discovery and detailed pharmacological profile are yet to be fully documented, its synthesis is straightforward, and the activities of related compounds suggest potential applications in areas such as infectious diseases and inflammation. Further research is warranted to fully characterize its biological activities and elucidate its mechanism of action, which could pave the way for its development as a novel therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring the potential of this and other related benzimidazole derivatives.

References

The Biological Versatility of 2-Aminobenzimidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of 2-aminobenzimidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

2-Aminobenzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of crucial kinases, modulation of epigenetic regulators, and induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-aminobenzimidazole derivatives against various human cancer cell lines.

Compound ID/SeriesMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Other Cell Lines IC50 (µM)Reference
Benzimidazole-Triazole Hybrid8.343.87-4.17HeLa: 5.57[1]
Thiazole/Benzimidazole Hybrid 26b6.30----[1]
Benzimidazole-Hydrazone 31b----EGFR inhibition: 0.09, BRAF inhibition: 0.20[1]
Fluoro Aryl Benzimidazole 12.8---HOS: 1.8, G361: 2, K-562: 7.8[1]
Iminobenzimidazole Derivative-~1--KB: ~1, HL60: ~1[2]
2-Aryl Benzimidazole--4.47 (µg/mL)-MDA-MB-231: 4.68 (µg/mL), PC-3: 5.50 (µg/mL)[1]
2-(aminomethyl)benzimidazole 4gT47D: 18.05->100--[3]
2-(aminomethyl)benzimidazole 2gT47D: 18.9->100--[3]
Experimental Protocols for Anticancer Evaluation

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Aminobenzimidazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Prepare serial dilutions of the 2-aminobenzimidazole derivatives in the complete culture medium.

  • After 24 hours, remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells.[4]

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This assay measures the activity of caspases, key executioners of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Cell lysis buffer

  • Fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7)

  • Reaction buffer

  • Fluorometer or microplate reader

Procedure:

  • Culture and treat cells with the 2-aminobenzimidazole derivative for the desired time.

  • Lyse the cells using the cell lysis buffer and collect the supernatant containing the cell lysate.[5]

  • Prepare a reaction mixture containing the cell lysate, fluorogenic caspase substrate, and reaction buffer in a 96-well plate.[3]

  • Incubate the plate at 37°C, protected from light.[3]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for DEVD-AMC).[6]

  • Quantify the caspase activity based on the fluorescence intensity.

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the 2-aminobenzimidazole derivative.

  • Harvest the cells by trypsinization and wash with PBS.[7]

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.[7]

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[8]

Key Signaling Pathways in Cancer Targeted by 2-Aminobenzimidazole Derivatives

experimental_workflow

Caption: A typical experimental workflow for the discovery and evaluation of 2-aminobenzimidazole derivatives.

VEGFR2_Pathway

Caption: Simplified VEGF/VEGFR2 signaling pathway and the point of inhibition by 2-aminobenzimidazole derivatives.

PI3K_Akt_Pathway

Caption: The PI3K/Akt signaling pathway, a common target for anticancer 2-aminobenzimidazole derivatives.

HDAC_Cancer_Role

Caption: Role of HDACs in cancer and their inhibition by 2-aminobenzimidazole derivatives.

Antimicrobial Activity

Derivatives of 2-aminobenzimidazole have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their ability to inhibit microbial growth, and in some cases biofilm formation, makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzimidazole derivatives against different microbial strains.

Compound ID/SeriesS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)Other Strains MIC (µg/mL)Reference
Benzimidazole Derivative50-400>800>80050-400E. faecalis: 12.5-400, C. tropicalis: 6.25-400[9]
2-Mercaptobenzimidazole Azomethine 8----B. subtilis: significant activity[10]
2-Aminobenzamide Derivative 5Moderate to GoodModerate to GoodModerate to GoodModerate to GoodA. fumigatus: Excellent[11]
2-ABI derivative----M. smegmatis (biofilm inhibition IC50): 3.5 µM[6]
2-ABI derivative (adjuvant)----K. pneumoniae (with clarithromycin): 2[12]
Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • 2-Aminobenzimidazole derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the 2-aminobenzimidazole derivative in the broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth, or by measuring the optical density at 600 nm.[13]

Antiviral Activity

Certain 2-aminobenzimidazole derivatives have been identified as potent inhibitors of various RNA and DNA viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.

Experimental Protocol for Antiviral Screening

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[14]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • 6-well plates

  • 2-Aminobenzimidazole derivatives

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.[14]

  • Prepare serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer that produces a countable number of plaques (50-100 plaques/well).[14]

  • Pre-treat confluent cell monolayers with various concentrations of the 2-aminobenzimidazole derivative for 1 hour.[14]

  • Infect the cells with the virus at the predetermined multiplicity of infection (MOI).[14]

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing the respective concentrations of the test compound.[14]

  • Incubate the plates until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.[13]

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

2-Aminobenzimidazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory enzymes and mediators.

Experimental Protocol for Anti-inflammatory Evaluation

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric substrate (e.g., TMPD)

  • Assay buffer

  • 96-well plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).[15]

  • Add the 2-aminobenzimidazole derivative at various concentrations to the inhibitor wells.

  • Pre-incubate the plate to allow for inhibitor-enzyme interaction.[15]

  • Initiate the reaction by adding arachidonic acid.[15]

  • Add the colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) to determine the peroxidase activity of the COX enzyme.[15]

  • Calculate the percentage of inhibition and determine the IC50 value.

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages)

  • Cell culture medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS)

  • 2-Aminobenzimidazole derivatives

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Culture the immune cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the 2-aminobenzimidazole derivative for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[16]

  • Collect the cell culture supernatant.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition and determine the IC50 value.

Conclusion

The 2-aminobenzimidazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel 2-aminobenzimidazole derivatives with improved potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

Unveiling the Therapeutic Potential of 1-Propyl-1H-benzoimidazol-2-ylamine: A Technical Guide to a Novel Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the benzimidazole scaffold has consistently emerged as a privileged structure in medicinal chemistry. This in-depth technical guide focuses on 1-Propyl-1H-benzoimidazol-2-ylamine, a member of the 1-alkyl-1H-benzimidazol-2-amine class, and explores its significant potential as a selective modulator of the innate immune system. Drawing upon extensive research into this chemical series, this document outlines the primary therapeutic target, mechanism of action, and relevant experimental data, providing a critical resource for researchers, scientists, and drug development professionals.

The core of this investigation centers on the potent and selective agonistic activity of 1-alkyl-1H-benzimidazol-2-amines on human Toll-Like Receptor 8 (TLR8) .[1][2][3][4] TLR8, an endosomal pattern recognition receptor, is a key player in the innate immune response to single-stranded RNA viruses.[5] Its activation triggers a signaling cascade that results in the production of T helper 1 (Th1)-polarizing cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[1][3][6] This targeted immunomodulatory activity positions this compound and its analogues as promising candidates for development as vaccine adjuvants, particularly for populations with distinct immunological profiles, such as neonates and the elderly.[1][2]

Quantitative Analysis of TLR8 Agonism

While direct quantitative data for this compound is not extensively published, structure-activity relationship (SAR) studies on a series of 1-alkyl-1H-benzimidazol-2-amines provide valuable insights into the expected potency. The following table summarizes the dose-response profiles of select analogues in a human TLR8 reporter gene assay, indicating that the length of the alkyl chain influences agonistic activity.

CompoundAlkyl ChainEC50 (µM) in hTLR8 Reporter Assay
1-Pentyl-1H-benzo[d]imidazol-2-amineC5~1-5
4-Methyl-1-pentyl-1H-benzo[d]imidazol-2-amineC5 (branched)~0.5-1
1-Hexyl-1H-benzo[d]imidazol-2-amineC6~1-5
This compound C3 (Estimated based on SAR)

Data is extrapolated from graphical representations in Beesu et al., J. Med. Chem. 2014, 57, 15, 6319–6337. The activity of the 1-propyl derivative is inferred from the broader SAR studies of the series.

Core Signaling Pathway and Mechanism of Action

Activation of TLR8 by a ligand such as this compound within the endosome initiates a well-defined signaling cascade. This process is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes.

TLR8_Signaling_Pathway cluster_nucleus Nucleus TLR8_inactive TLR8 TLR8_active TLR8 Dimer TLR8_inactive->TLR8_active Dimerization MyD88 MyD88 TLR8_active->MyD88 Recruitment Ligand 1-Propyl-1H- benzoimidazol-2-ylamine Ligand->TLR8_inactive Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB IkB IκB NFkB_IkB->IkB IκB Degradation DNA DNA (NF-κB Response Elements) NFkB->DNA Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Gene_Expression->Cytokines Translation & Secretion Synthesis_Workflow Start 2-Aminobenzimidazole (Starting Material) Step1 N-Alkylation Reaction Start->Step1 Reagent 1-Iodopropane (or 1-Bromopropane) Reagent->Step1 Solvent Solvent: Acetone Base: K2CO3 Step1->Solvent Workup Reaction Workup (Filtration, Concentration) Step1->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-benzoimidazol-2-ylamine is a member of the benzimidazole class of heterocyclic organic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific in-depth studies on the mechanism of action of this compound are limited in publicly available literature, this technical guide synthesizes the known biological activities of the broader 2-aminobenzimidazole class to infer its likely mechanisms of action. This document outlines potential signaling pathways, provides detailed experimental protocols for its evaluation, and presents a framework for future research and drug development efforts.

Introduction

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 2-aminobenzimidazole core, in particular, has been a focus of synthetic and pharmacological studies. This guide focuses on the N-propyl substituted derivative, this compound, to elucidate its potential therapeutic mechanisms.

Inferred Mechanism of Action: Anti-inflammatory and Analgesic Effects

Based on the evaluation of closely related 2-amino-1H-benzimidazole derivatives, the primary mechanism of action for this compound is likely centered on the modulation of inflammatory pathways.

Inhibition of Prostaglandin Synthesis

A key mechanism for many anti-inflammatory and analgesic agents is the inhibition of prostaglandin synthesis. Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. It is hypothesized that this compound may act as a COX inhibitor.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Compound This compound Compound->COX_Enzymes Inhibition G Start Acclimatize Animals (e.g., Wistar rats) Grouping Group Animals (Control, Standard, Test) Start->Grouping Dosing Administer Compound/ Vehicle/Standard Grouping->Dosing Induction Induce Edema (Carrageenan Injection) Dosing->Induction 30-60 min Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement Hourly for 4-6h Analysis Calculate % Inhibition of Edema Measurement->Analysis G Cell_Culture Culture Macrophages (e.g., RAW 264.7) Treatment Treat cells with Compound and LPS Cell_Culture->Treatment Incubation Incubate to allow PGE2 production Treatment->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Quantify PGE2 (ELISA) Supernatant_Collection->ELISA Analysis Calculate IC50 ELISA->Analysis

Spectroscopic Profile of 1-Propyl-1H-benzoimidazol-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Propyl-1H-benzoimidazol-2-ylamine (CAS 57667-50-2). Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related benzimidazole derivatives. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.2 - 7.6Multiplet4HAromatic protons (H-4, H-5, H-6, H-7)
~ 4.8 - 5.2Broad Singlet2HAmine protons (-NH₂)
~ 3.9 - 4.1Triplet2HMethylene protons (-N-CH₂-CH₂-CH₃)
~ 1.7 - 1.9Sextet2HMethylene protons (-N-CH₂-CH₂-CH₃)
~ 0.9 - 1.0Triplet3HMethyl protons (-N-CH₂-CH₂-CH₃)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C-2 (carbon attached to the amine group)
~ 135 - 145Quaternary carbons of the benzimidazole ring (C-3a, C-7a)
~ 110 - 125Aromatic CH carbons of the benzimidazole ring (C-4, C-5, C-6, C-7)
~ 45 - 50Methylene carbon (-N-CH₂-CH₂-CH₃)
~ 22 - 27Methylene carbon (-N-CH₂-CH₂-CH₃)
~ 10 - 15Methyl carbon (-N-CH₂-CH₂-CH₃)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPrimary amine (-NH₂)
2850 - 3000C-H stretchPropyl group (aliphatic)
~ 3050C-H stretchAromatic ring
1580 - 1650C=N and C=C stretchBenzimidazole ring
1450 - 1500C-H bendPropyl group (aliphatic)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
175Molecular ion peak [M]⁺
146Fragment ion, loss of ethyl group (-CH₂CH₃)
132Fragment ion, loss of propyl group (-CH₂CH₂CH₃)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Record the spectrum at a standard frequency (e.g., 400 or 500 MHz).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Record the spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty instrument (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally sensitive molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Combined Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: General workflow for spectroscopic analysis.

NMR_Workflow Start Start: Purified Sample Prep Dissolve in Deuterated Solvent Start->Prep Acquire_1H Acquire ¹H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Prep->Acquire_13C Process_1H Process ¹H Data (Integration, Peak Picking) Acquire_1H->Process_1H Process_13C Process ¹³C Data (Peak Picking) Acquire_13C->Process_13C Analyze Analyze Chemical Shifts, Coupling, and Integration Process_1H->Analyze Process_13C->Analyze End End: Structural Information Analyze->End

Caption: Detailed workflow for NMR spectroscopy.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_Start Prepare Sample (ATR or KBr) IR_Acquire Acquire Spectrum IR_Start->IR_Acquire IR_Analyze Identify Functional Group Frequencies IR_Acquire->IR_Analyze Final_Analysis Combine Data for Structural Confirmation IR_Analyze->Final_Analysis MS_Start Introduce and Ionize Sample MS_Acquire Analyze m/z MS_Start->MS_Acquire MS_Analyze Determine Molecular Weight and Fragmentation MS_Acquire->MS_Analyze MS_Analyze->Final_Analysis Start Start: Purified Sample Start->IR_Start Start->MS_Start

Caption: Workflows for IR and Mass Spectrometry.

An In-depth Technical Guide on the Solubility and Stability of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 1-Propyl-1H-benzoimidazol-2-ylamine is limited. This guide provides a framework based on the general characteristics of benzimidazole derivatives and outlines the standard methodologies required to determine these properties. The data presented herein is illustrative and should be confirmed by experimental analysis.

Introduction

This compound is a member of the benzimidazole family, a class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antiproliferative properties.[1][2] The solubility and stability of a drug candidate are critical physicochemical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. Understanding these properties is paramount for successful drug development. This technical guide outlines the expected solubility and stability profile of this compound based on the known behavior of related compounds and details the experimental protocols necessary for its comprehensive characterization.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃[3]
Molecular Weight 175.23 g/mol [3]
CAS Number 57667-50-2[3][4]
Appearance Expected to be a solidGeneral Knowledge
pKa Not available (basic amine expected)General Knowledge

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a hydrophobic propyl-benzimidazole core and a hydrophilic amino group. The presence of the amino group suggests that the solubility will be pH-dependent.

3.1. Expected Solubility Behavior

  • Aqueous Solubility: Due to the hydrophobic nature of the propyl group and the benzene ring, low solubility in neutral water is anticipated.

  • pH-Dependent Solubility: As a basic compound, its solubility is expected to increase significantly in acidic conditions due to the protonation of the amino group, forming a more soluble salt.

  • Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] Solubility in nonpolar solvents is likely to be limited.

3.2. Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as an example for experimental determination.

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 7.0)25< 0.1 (Estimated)
0.1 N HCl (pH 1.2)25> 10 (Estimated)
Phosphate Buffer (pH 7.4)25~0.5 (Estimated)
Methanol25> 20 (Estimated)
Ethanol25> 15 (Estimated)
Dimethyl Sulfoxide (DMSO)25> 50 (Estimated)
Acetonitrile25~5 (Estimated)
Dichloromethane25~2 (Estimated)

3.3. Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess compound add_solvent Add known volume of solvent prep->add_solvent shake Agitate at constant temperature add_solvent->shake settle Allow to equilibrate (e.g., 24-48h) shake->settle filter Filter to remove undissolved solid settle->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify result Determine Solubility (mg/mL) quantify->result

Caption: Workflow for shake-flask solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Stability Profile

The stability of a pharmaceutical compound is assessed under various environmental conditions to predict its shelf-life and identify potential degradation pathways.[9] For benzimidazole derivatives, hydrolysis and oxidation are common degradation routes.

4.1. Expected Stability Behavior

  • pH Stability: The benzimidazole ring is generally stable to hydrolysis. However, extreme pH conditions combined with elevated temperatures could lead to degradation.

  • Thermal Stability: In solid form, benzimidazoles are typically thermally stable.[6] Stability in solution at elevated temperatures will depend on the solvent and pH.

  • Photostability: Many aromatic compounds, including benzimidazoles, can be susceptible to photodegradation when exposed to light, particularly UV radiation.[6][10][11] This can lead to the formation of photo-degradation products.

4.2. Illustrative Stability Data (Forced Degradation)

Forced degradation studies are conducted under harsh conditions to accelerate the degradation process and identify potential degradation products.[10]

ConditionTime (hours)Assay (% Remaining)Major Degradation Products
0.1 N HCl (60 °C)24> 95% (Hypothetical)Minimal degradation expected
0.1 N NaOH (60 °C)24> 95% (Hypothetical)Minimal degradation expected
3% H₂O₂ (25 °C)24~85% (Hypothetical)N-oxide, other oxidative products
Heat (80 °C, solid)72> 99% (Hypothetical)No significant degradation
Light (ICH Q1B)-~90% (Hypothetical)Photolytic cleavage products

4.3. Experimental Protocol for Stability Assessment

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11]

Workflow for Stability Testing

cluster_conditions Exposure to Stress Conditions cluster_analysis Analysis at Time Points start Prepare solutions and solid samples acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo sampling Take samples at T=0, T=x, T=y... acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Stability-indicating HPLC analysis sampling->hplc mass_spec LC-MS for degradant identification hplc->mass_spec end Determine degradation rate and pathways mass_spec->end

Caption: General workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various media for forced degradation (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, use both solid material and solutions.

  • Stress Conditions:

    • Hydrolytic: Store acidic and basic solutions at an elevated temperature (e.g., 60 °C).

    • Oxidative: Treat a solution with hydrogen peroxide at room temperature.

    • Thermal: Expose the solid drug substance to dry heat (e.g., 80 °C).

    • Photolytic: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control should be kept under the same conditions to exclude thermal degradation.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours for solutions; longer for solid state).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method. This is a validated method that can separate the parent compound from its degradation products.

    • Quantify the amount of the parent compound remaining.

    • Identify the structure of major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Conclusion

References

Methodological & Application

Application Note: A Two-Step Synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] 1-Propyl-1H-benzoimidazol-2-ylamine is a substituted benzimidazole that can serve as a key intermediate or a target molecule in drug discovery programs. This document provides a detailed protocol for a two-step synthesis of this compound, starting from the commercially available o-phenylenediamine. The synthesis involves an initial cyclization to form the 2-aminobenzimidazole core, followed by a selective N-alkylation at the N1 position of the imidazole ring.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Step 1: Cyclization. o-Phenylenediamine is reacted with cyanogen bromide to form the intermediate, 2-aminobenzimidazole. This reaction involves the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization.

  • Step 2: N-Alkylation. The 2-aminobenzimidazole intermediate is then alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product, this compound.

Synthetic_Scheme reactant1 o-Phenylenediamine reactant2 Cyanogen Bromide (BrCN) step1_label Step 1: Cyclization reactant2->step1_label + intermediate 2-Aminobenzimidazole reactant3 1-Bromopropane step2_label Step 2: N-Alkylation (Base, Solvent) reactant3->step2_label + product 1-Propyl-1H-benzoimidazol- 2-ylamine struct1 struct1->step1_label struct_int struct_int->step2_label struct_prod step1_label->struct_int step2_label->struct_prod

Caption: Overall two-step synthesis of the target compound.

Data Presentation: Materials and Reagents

A summary of the key reagents required for the synthesis is provided below.

Compound NameFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
o-PhenylenediamineC₆H₈N₂108.14102-104256-258Toxic, Irritant, Mutagenic
Cyanogen BromideCBrN105.9250-5361-62Highly Toxic, Corrosive
2-AminobenzimidazoleC₇H₇N₃133.15228-231-Irritant
1-BromopropaneC₃H₇Br122.99-11071Flammable, Irritant
Potassium CarbonateK₂CO₃138.21891-Irritant
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Reproductive Toxin, Irritant

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole (Intermediate)

This protocol details the cyclization of o-phenylenediamine using cyanogen bromide.

Principle: o-Phenylenediamine acts as a binucleophile. One of the amino groups attacks the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of HBr to form the stable benzimidazole ring system.[4]

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Cyanogen Bromide (11.6 g, 0.11 mol)

  • Water (200 mL)

  • Sodium Carbonate (Na₂CO₃) solution, 10% aqueous

  • Ethanol for recrystallization

  • Reaction flask (500 mL), magnetic stirrer, dropping funnel, ice bath, filtration apparatus

Procedure:

  • In a 500 mL flask, dissolve o-phenylenediamine (10.8 g) in 100 mL of water with stirring. Cool the solution in an ice bath to approximately 10°C.

  • Separately, dissolve cyanogen bromide (11.6 g) in 100 mL of cold water.

  • Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Slowly add the cyanogen bromide solution to the o-phenylenediamine solution dropwise over 30-45 minutes, maintaining the temperature below 15°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • A precipitate of 2-aminobenzimidazole hydrobromide will form.

  • Carefully neutralize the reaction mixture by adding 10% aqueous sodium carbonate solution until the pH is approximately 8-9. This will precipitate the free base of 2-aminobenzimidazole.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 60°C.

  • For purification, recrystallize the crude solid from an ethanol/water mixture to obtain 2-aminobenzimidazole as white or light-tan crystals.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the N-alkylation of the 2-aminobenzimidazole intermediate.

Principle: The N1-proton of the benzimidazole ring is acidic and can be removed by a base to generate a nucleophilic anion. This anion then reacts with an alkylating agent, such as 1-bromopropane, via an SN2 reaction to form the N-alkylated product.[5][6] While alkylation could also occur on the exocyclic amino group, reaction at the ring nitrogen is generally favored under these conditions.

Materials:

  • 2-Aminobenzimidazole (6.65 g, 0.05 mol)

  • 1-Bromopropane (7.38 g, 0.06 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (8.3 g, 0.06 mol)

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

  • Reaction flask (250 mL), magnetic stirrer, condenser, heating mantle

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 2-aminobenzimidazole (6.65 g) and anhydrous potassium carbonate (8.3 g).

  • Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (7.38 g) to the suspension.

  • Heat the reaction mixture to 70-80°C and stir for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of cold water.

  • A solid product may precipitate. If so, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Protocol 1: Synthesis of 2-Aminobenzimidazole cluster_step2 Protocol 2: Synthesis of this compound s1_start Dissolve o-phenylenediamine in water s1_add Add aqueous cyanogen bromide solution s1_start->s1_add s1_stir Stir (1h cold, 3h RT) s1_add->s1_stir s1_neutralize Neutralize with Na₂CO₃ (pH 8-9) s1_stir->s1_neutralize s1_filter Filter and wash solid s1_neutralize->s1_filter s1_dry Dry crude product s1_filter->s1_dry s1_purify Recrystallize from EtOH/Water s1_dry->s1_purify s1_product Pure 2-Aminobenzimidazole s1_purify->s1_product s2_start Combine 2-aminobenzimidazole, K₂CO₃, and DMF s1_product->s2_start s2_add Add 1-bromopropane s2_start->s2_add s2_heat Heat at 70-80°C for 6-8h s2_add->s2_heat s2_workup Aqueous workup (Pour into water, extract) s2_heat->s2_workup s2_concentrate Dry and concentrate organic phase s2_workup->s2_concentrate s2_purify Purify by column chromatography s2_concentrate->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Sequential workflow for the two-step synthesis.

References

Application Notes and Protocols for the Characterization of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-Propyl-1H-benzoimidazol-2-ylamine (CAS No. 57667-50-2).[1][2][3] The protocols detailed herein are essential for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability in research and development settings. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.[4][5][6] Accurate and robust analytical methods are crucial for the characterization of such compounds to ensure the reliability and reproducibility of scientific findings. This document outlines the standard analytical procedures for the comprehensive characterization of this compound.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its presence in various matrices. A reverse-phase HPLC method is typically employed for benzimidazole derivatives.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 270-280 nm for benzimidazoles).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Data Presentation:

ParameterExpected Value
Retention Time (Rt) Compound-specific (e.g., 8-12 min)
Purity (%) > 95%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of this compound and for the detection of any volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.

Data Presentation:

ParameterExpected Value
Molecular Ion (M+) m/z 175.23
Key Fragmentation Ions To be determined from the mass spectrum
Retention Time (Rt) Compound-specific
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

Data Presentation:

Based on data for similar 2-alkyl-1H-benzo[d]imidazoles, the following spectral data can be anticipated.[7]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6-7.2m4HAromatic protons
~4.0t2HN-CH₂-CH₂-CH₃
~1.8sextet2HN-CH₂-CH₂-CH₃
~0.9t3HN-CH₂-CH₂-CH₃
~4.5br s2HNH₂

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~157C=N (C2)
~140-130Aromatic quaternary carbons
~122-115Aromatic CH carbons
~45N-CH₂
~23N-CH₂-CH₂
~11CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (amine and imidazole)
~3050MediumC-H stretching (aromatic)
~2960-2850MediumC-H stretching (aliphatic propyl group)
~1630StrongC=N stretching (imidazole ring)
~1580-1450Medium-StrongC=C stretching (aromatic ring)
~740StrongC-H bending (ortho-disubstituted benzene)

Visualized Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC (Purity) Dissolution->HPLC GCMS GC-MS (Identification, Volatiles) Dissolution->GCMS NMR NMR (Structure Elucidation) Dissolution->NMR FTIR FTIR (Functional Groups) Dissolution->FTIR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity Functional_Groups Functional Group Analysis FTIR->Functional_Groups

Caption: General analytical workflow for the characterization of this compound.

HPLC_Method_Workflow Sample Sample Solution (in Mobile Phase) Injector Autosampler (10 µL injection) Sample->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (275 nm) Column->Detector Data Chromatogram (Purity Analysis) Detector->Data

Caption: HPLC method workflow for purity analysis.

GCMS_Method_Workflow Sample Sample Solution (in Volatile Solvent) Injector GC Inlet (250°C) Sample->Injector Column HP-5MS Capillary Column Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS Data Mass Spectrum (Identification) MS->Data

Caption: GC-MS method workflow for identification.

References

Application Notes and Protocols for 1-Propyl-1H-benzoimidazol-2-ylamine in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Propyl-1H-benzoimidazol-2-ylamine in in vitro cytotoxicity assays. While this specific compound is not extensively documented in publicly available cytotoxicity studies, its structural similarity to other N-substituted 2-amino-1H-benzimidazoles with known cytotoxic effects suggests its potential as a novel anti-cancer agent.[1] This document outlines detailed protocols for assessing its cytotoxic and apoptotic potential, presents hypothetical data based on related compounds, and proposes a potential mechanism of action.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antiproliferative and pro-apoptotic effects.[2][3][4] Research on structurally similar compounds has demonstrated potent cytotoxic activity against various cancer cell lines, such as human epithelial colorectal carcinoma (HT-29) and breast cancer cells (MDA-MB-231).[1] This provides a strong rationale for investigating the cytotoxic properties of this compound.

The following protocols describe standard methodologies to determine the half-maximal inhibitory concentration (IC50) of the compound and to elucidate its mechanism of cell death. These assays are crucial early steps in the drug discovery pipeline.[5][6][7]

Data Presentation

The cytotoxic potential of a compound is typically summarized by its IC50 value, which represents the concentration required to inhibit 50% of cell growth or viability. The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on data from structurally related compounds.[1]

Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)

Cell LineCancer TypeThis compound (µM)Doxorubicin (Positive Control) (µM)
HT-29Colorectal Carcinoma1.5 ± 0.30.8 ± 0.1
MDA-MB-231Breast Cancer0.5 ± 0.10.2 ± 0.05
A549Lung Carcinoma5.2 ± 0.71.1 ± 0.2
HeLaCervical Cancer3.8 ± 0.50.6 ± 0.1

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual IC50 values must be determined experimentally.

Experimental Protocols

Materials:

  • Selected cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks and plates (96-well and 6-well)

Procedure:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.[5]

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • On the day of the experiment, prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced cytotoxicity.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][7]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

The LDH (lactate dehydrogenase) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[5]

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the LDH release from treated versus control cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in Plates cell_culture->seeding compound_prep Compound Preparation treatment Treatment with 1-Propyl-1H- benzoimidazol-2-ylamine compound_prep->treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin_v Annexin V/PI Assay (Apoptosis) treatment->annexin_v data_analysis IC50 Determination & Mechanism of Death mtt->data_analysis ldh->data_analysis annexin_v->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

proposed_signaling_pathway cluster_cell Cancer Cell cluster_intracellular Intracellular Events cluster_outcome Cellular Outcome compound This compound target Potential Target (e.g., Tubulin, Kinase) compound->target Inhibition/Interaction membrane Cell Membrane ros Increased ROS target->ros cell_cycle_arrest Cell Cycle Arrest target->cell_cycle_arrest mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (Caspase-3, -9) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for the cytotoxic effects of this compound.

References

Application Notes and Protocols: 1-Propyl-1H-benzoimidazol-2-ylamine as a Putative PARP Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on the PARP inhibitory activity of 1-Propyl-1H-benzoimidazol-2-ylamine is not publicly available. The following application notes and protocols are based on the well-established role of the benzimidazole scaffold in PARP inhibition and provide a comprehensive framework for the evaluation of this compound as a potential PARP inhibitor. The quantitative data presented is for a structurally related benzimidazole derivative to illustrate the application of the described screening methods.

Introduction to PARP Inhibition and the Benzimidazole Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] PARP1, the most abundant member of this family, is a key player in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[3] In cancer therapy, PARP inhibitors have gained prominence through the concept of "synthetic lethality."[4] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These DSBs cannot be effectively repaired in HR-deficient cells, resulting in genomic instability and, ultimately, cell death.[3][4]

The benzimidazole scaffold is a privileged structure in medicinal chemistry and has been a cornerstone in the design of numerous potent PARP inhibitors.[5][6] Its structure can mimic the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition of the PARP catalytic domain.[7] Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzimidazole core can significantly influence the potency and selectivity of PARP inhibition.[5]

While direct evidence for this compound as a PARP inhibitor is lacking, its benzimidazole core suggests that it warrants investigation for this activity. The protocols and data herein provide a roadmap for such an evaluation.

Quantitative Data for a Structurally Related Benzimidazole Derivative

To illustrate the type of data generated in PARP inhibitor studies, the following tables summarize the in vitro activity of a structurally related compound, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide . It is important to note the structural differences, primarily the presence of a piperidinyl group and a carboxamide moiety, which are known to be important for PARP-1 binding.[8]

Table 1: In Vitro PARP1 and PARP2 Enzyme Inhibition

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference Compound (Veliparib) PARP-1 IC50 (nM)Reference Compound (Veliparib) PARP-2 IC50 (nM)
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide44~5~2

Data is illustrative and based on structurally similar compounds found in the literature.[9]

Table 2: In Vitro Cell Viability in BRCA-Deficient Cancer Cell Lines

Cell LineGenetic Background2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide IC50 (µM)Reference Compound (Olaparib) IC50 (µM)Reference Compound (Veliparib) IC50 (µM)
MDA-MB-436BRCA1 mutant11.4~0.01~20
CAPAN-1BRCA2 mutant15.5~0.001~15

Data is illustrative and based on structurally similar compounds found in the literature.[9]

Signaling and Experimental Workflow Diagrams

PARP Signaling Pathway in DNA Repair

PARP_Signaling PARP Signaling in DNA Single-Strand Break Repair cluster_inhibition Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Replication_Fork Replication Fork Collapse (if unrepaired) PARP1->Replication_Fork leads to NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair mediates DSB Double-Strand Break (DSB) Replication_Fork->DSB PARP_Inhibitor This compound (Putative PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in DNA single-strand break repair and the effect of PARP inhibition.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow In Vitro Evaluation of a Putative PARP Inhibitor start Start: Synthesize & Characterize Compound parp_assay Biochemical PARP Inhibition Assay start->parp_assay ic50_determination Determine IC50 Value parp_assay->ic50_determination cell_viability Cell-Based Viability Assay (e.g., MTT on BRCA-mutant cells) ic50_determination->cell_viability If potent cytotoxicity_analysis Analyze Cytotoxicity & Determine Cellular IC50 cell_viability->cytotoxicity_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot for cleaved PARP) cytotoxicity_analysis->mechanism_studies If selective cytotoxicity is observed end End: Candidate for In Vivo Studies mechanism_studies->end

Caption: A typical workflow for the in vitro evaluation of a potential PARP inhibitor.

Detailed Experimental Protocols

Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Colorimetric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 activity in a cell-free system.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound (or other test compound) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 50 µL of assay buffer containing activated DNA and histones to each well of the histone-coated 96-well plate.

    • Add 10 µL of the diluted test compound or vehicle (for control wells) to the respective wells.

    • Add 10 µL of recombinant PARP1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Add 30 µL of biotinylated NAD+ to each well to start the enzymatic reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines, particularly those with and without BRCA mutations, to evaluate synthetic lethality.

Materials:

  • BRCA1/2-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA-proficient cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1][10]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value for each cell line by plotting the percent viability against the log of the compound concentration. A significantly lower IC50 in the BRCA-mutant cell line compared to the BRCA-proficient cell line would suggest a synthetic lethal effect.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a potential PARP inhibitor in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • BRCA-mutant human cancer cell line (e.g., MDA-MB-436)

  • Matrigel

  • This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[12]

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]

  • Compound Administration:

    • Administer this compound or the vehicle control to the mice according to the predetermined dose and schedule (e.g., daily oral gavage).

    • Monitor the body weight and overall health of the mice regularly as indicators of toxicity.

  • Efficacy Evaluation:

    • Continue tumor volume measurements throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of morbidity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

    • If applicable, perform a survival analysis using Kaplan-Meier curves.

These protocols provide a foundational framework for the preclinical evaluation of this compound as a potential PARP inhibitor. Positive results from these assays would warrant further investigation into its mechanism of action and potential for clinical development.

References

Application Notes and Protocols for Screening the Bioactivity of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-benzoimidazol-2-ylamine is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2][3][4] This document provides detailed protocols for screening the bioactivity of this compound, focusing on its potential as an anticancer and antimicrobial agent. Preliminary studies have indicated that this compound exhibits cytotoxic effects against human colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines.[5] The following protocols are designed to be adaptable for comprehensive bioactivity profiling.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and analysis.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control (e.g., Doxorubicin)
HT-29 (Colon)[Insert Data][Insert Data]
MDA-MB-231 (Breast)[Insert Data][Insert Data]
A549 (Lung)[Insert Data][Insert Data]
PC-3 (Prostate)[Insert Data][Insert Data]

Table 2: Antimicrobial Activity of this compound

Microbial StrainGram StainMIC (µg/mL) of Test CompoundZone of Inhibition (mm)MIC (µg/mL) of Positive ControlZone of Inhibition (mm) of Positive Control
Staphylococcus aureusPositive[Insert Data][Insert Data][e.g., Vancomycin][Insert Data]
Escherichia coliNegative[Insert Data][Insert Data][e.g., Ciprofloxacin][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data][e.g., Gentamicin][Insert Data]
Candida albicansN/A (Fungus)[Insert Data][Insert Data][e.g., Fluconazole][Insert Data]

Table 3: Enzyme Inhibition Activity of this compound

Enzyme TargetIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control
EGFR[Insert Data][e.g., Gefitinib]
VEGFR-2[Insert Data][e.g., Sorafenib]
Topoisomerase II[Insert Data][e.g., Etoposide]
Urease[Insert Data][e.g., Thiourea]

Experimental Protocols

In Vitro Anticancer Activity Screening: MTT Assay

This protocol determines the cytotoxic effect of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, MDA-MB-231, A549, PC-3)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound or the positive control. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan_sol Formazan Solubilization mtt_add->formazan_sol readout Absorbance Reading (570nm) formazan_sol->readout data_analysis IC50 Determination readout->data_analysis

Workflow for In Vitro Anticancer Activity Screening (MTT Assay).
Antimicrobial Susceptibility Testing

This section describes two common methods to determine the antimicrobial activity of this compound: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for qualitative assessment.[6][7][8]

A. Broth Microdilution Method (MIC Determination)

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well plates

  • Standard antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.[7] Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[7]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7][9]

B. Agar Well Diffusion Method

Materials:

  • This compound

  • Microbial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer

Protocol:

  • Plate Preparation: Prepare MHA plates and swab the surface with the microbial inoculum adjusted to a 0.5 McFarland standard.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[7]

  • Compound Application: Add a fixed volume of the test compound solution to a designated well. Add a positive control antibiotic and a solvent control to other wells.[7]

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

antimicrobial_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion inoculum_prep Inoculum Preparation (0.5 McFarland) inoculation_mic Inoculation of 96-well Plate inoculum_prep->inoculation_mic plate_prep Agar Plate Inoculation inoculum_prep->plate_prep compound_prep Compound Dilution Series compound_prep->inoculation_mic compound_add Compound Addition to Wells compound_prep->compound_add incubation_mic Incubation inoculation_mic->incubation_mic readout_mic Visual Inspection for Growth (MIC) incubation_mic->readout_mic well_creation Well Creation plate_prep->well_creation well_creation->compound_add incubation_diffusion Incubation compound_add->incubation_diffusion readout_diffusion Measure Zone of Inhibition incubation_diffusion->readout_diffusion

Workflow for Antimicrobial Susceptibility Testing.
Enzyme Inhibition Assays

Benzimidazole derivatives are known to inhibit various enzymes.[10][11][12] Screening this compound against a panel of relevant enzymes can elucidate its mechanism of action.

Example Protocol: Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Standard inhibitors (e.g., Gefitinib, Sorafenib)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar

  • White 96-well or 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound and standard inhibitor in the assay buffer.

  • Reaction Setup: In a white multi-well plate, add the kinase, its specific substrate, and the test compound or standard inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

signaling_pathway compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR-2) compound->receptor autophos Autophosphorylation receptor->autophos atp ATP atp->autophos adp ADP autophos->adp downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) autophos->downstream proliferation Cell Proliferation, Angiogenesis downstream->proliferation

Hypothetical Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.

References

Application Notes and Protocols for In Vitro Testing of 1-Propyl-1H-benzoimidazol-2-ylamine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to naturally occurring purine nucleotides allows them to interact with various biological targets, making them promising candidates for the development of novel therapeutic agents, particularly in oncology.[3][4] Numerous studies have highlighted the potential of benzimidazole derivatives as anticancer agents, with mechanisms of action that include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.[2][3]

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1-Propyl-1H-benzoimidazol-2-ylamine , a specific benzimidazole derivative, against various cancer cell lines. While extensive research on the broader benzimidazole class is available, these guidelines offer a foundational framework for initiating a comprehensive investigation into the anticancer potential of this particular compound.

Application Notes

Cytotoxicity Profile

This compound is expected to exhibit dose-dependent cytotoxic effects against a panel of human cancer cell lines. Preliminary screenings using a colorimetric viability assay, such as the MTT assay, are recommended to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line. This provides a quantitative measure of the compound's potency.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.7
HCT-116Colorectal Carcinoma10.3
HeLaCervical Carcinoma9.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. It is hypothesized that this compound will induce apoptosis in cancer cells. This can be quantified using flow cytometry-based assays, such as Annexin V-FITC/Propidium Iodide (PI) staining.[5][6] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both.[5]

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h)

Treatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)2.11.5
515.85.4
1035.212.7
2058.925.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Cell Cycle Arrest

Benzimidazole derivatives have been shown to interfere with the cell cycle progression of cancer cells.[3] Treatment with this compound may lead to an accumulation of cells in a specific phase of the cell cycle, often the G2/M phase, which is indicative of mitotic arrest.[7] This can be assessed by flow cytometry of propidium iodide-stained cells.[8][9][10]

Table 3: Cell Cycle Distribution of HCT-116 Cells after 24h Treatment with this compound

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.325.119.6
1040.118.541.4
2025.710.264.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[13]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.[5][15]

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.[5]

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[5]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5]

Protocol 3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.[8][16]

Materials:

  • Treated and control cancer cells

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently.[9]

  • Incubate the fixed cells for at least 30 minutes at 4°C.[9]

  • Centrifuge the cells and wash the pellet with PBS to remove the ethanol.[9]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the DNA content by flow cytometry.[10]

Protocol 4: Western Blotting

This protocol is for analyzing the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[17]

  • BCA Protein Assay Kit[17]

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.[17]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]

  • Block the membrane for 1 hour at room temperature in blocking buffer.[17]

  • Incubate the membrane with the primary antibody overnight at 4°C.[19]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Wash the membrane again and add ECL substrate.[17]

  • Visualize the protein bands using a chemiluminescence imaging system.[17]

Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Primary Assays cluster_2 Mechanism of Action A Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Treatment with This compound (Dose and Time Course) A->B C MTT Assay (Cytotoxicity, IC50) B->C D Annexin V/PI Staining (Apoptosis) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blotting (Protein Expression) B->F G Analysis of Apoptotic and Cell Cycle Regulatory Proteins (e.g., Bcl-2, Bax, Cyclins) F->G

Caption: Workflow for in vitro evaluation of this compound.

Signaling_Pathway cluster_0 Cellular Effects cluster_1 Downstream Consequences Compound This compound Tubulin Microtubule Dynamics Compound->Tubulin Inhibition Mitochondria Mitochondrial Membrane Potential Compound->Mitochondria Disruption DNA DNA Replication Compound->DNA Interference G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis Induction Mitochondria->Apoptosis DNA->G2M_Arrest G2M_Arrest->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Potential mechanisms of action for benzimidazole derivatives in cancer cells.

References

Application Notes and Protocols for the Development of 1-Propyl-1H-benzoimidazol-2-ylamine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of analogs of 1-Propyl-1H-benzoimidazol-2-ylamine for structure-activity relationship (SAR) studies, with a focus on exploring their potential as anticancer agents. The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] Published data indicates that derivatives of 1-propyl-1H-benzimidazol-2-ylamine show cytotoxic effects against various cancer cell lines, making this an interesting starting point for a drug discovery program.[1][4] These application notes offer detailed protocols for the synthesis of analogs, cytotoxicity screening, and data analysis to build a robust SAR model.

Introduction

The benzimidazole nucleus is a key pharmacophore in numerous clinically used drugs and biologically active molecules.[5] Specifically, the 2-aminobenzimidazole core is found in compounds with diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3] SAR studies are essential in medicinal chemistry to understand how modifications to a lead compound's structure affect its biological activity. By systematically altering different parts of the this compound scaffold, researchers can identify key structural features responsible for its cytotoxic effects and optimize its potency and selectivity.

This guide outlines a systematic approach to:

  • Design and synthesize a library of analogs of this compound.

  • Evaluate the cytotoxic activity of the synthesized compounds against relevant cancer cell lines.

  • Establish a preliminary SAR to guide further optimization efforts.

Rationale for Analog Design

To establish a clear SAR, analogs of this compound will be designed by systematically modifying three key regions of the molecule:

  • R1: The N1-propyl group: The length and nature of this alkyl chain will be varied to probe the impact of lipophilicity and steric bulk on activity.

  • R2: The benzimidazole core: Substituents will be introduced on the benzene ring to investigate the influence of electronic and steric effects.

  • R3: The 2-amino group: This group can be functionalized to explore the role of hydrogen bonding and potential interactions with biological targets.

Table 1: Proposed Analogs of this compound for Initial SAR Studies

Compound IDR1 (N1-substituent)R2 (Benzimidazole Core)R3 (2-position)
Parent PropylH-NH2
A1 EthylH-NH2
A2 ButylH-NH2
A3 IsopropylH-NH2
B1 Propyl5-Nitro-NH2
B2 Propyl5-Chloro-NH2
B3 Propyl5-Methoxy-NH2
C1 PropylH-NH-Acetyl
C2 PropylH-N(CH3)2

Experimental Protocols

General Synthetic Protocol for N1-Alkyl-2-aminobenzimidazoles

A common route to synthesize N1-substituted-2-aminobenzimidazoles involves the reaction of an appropriate N-alkyl-o-phenylenediamine with cyanogen bromide.

Protocol 3.1.1: Synthesis of a Representative Analog (A2 - 1-Butyl-1H-benzoimidazol-2-ylamine)

  • Synthesis of N-butyl-o-phenylenediamine: To a solution of o-phenylenediamine (1 eq.) in a suitable solvent such as ethanol, add butanal (1.1 eq.). Stir the mixture at room temperature for 1 hour. Add sodium borohydride (1.5 eq.) portion-wise and continue stirring overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • Cyclization to form 1-Butyl-1H-benzoimidazol-2-ylamine: Dissolve N-butyl-o-phenylenediamine (1 eq.) in methanol. Add a solution of cyanogen bromide (1.1 eq.) in methanol dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate and purify by column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 3.2.1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colorectal adenocarcinoma or MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized analogs and a positive control (e.g., doxorubicin) in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation and SAR Analysis

The results of the cytotoxicity screening should be compiled in a clear and organized manner to facilitate SAR analysis.

Table 2: Hypothetical Cytotoxicity Data for this compound Analogs against HT-29 Cells

Compound IDR1R2R3IC50 (µM)
Parent PropylH-NH215.2
A1 EthylH-NH225.8
A2 ButylH-NH28.5
A3 IsopropylH-NH218.1
B1 Propyl5-Nitro-NH25.1
B2 Propyl5-Chloro-NH29.7
B3 Propyl5-Methoxy-NH222.4
C1 PropylH-NH-Acetyl>100
C2 PropylH-N(CH3)245.3
Doxorubicin---0.5

Preliminary SAR Interpretation (based on hypothetical data):

  • Effect of R1: Increasing the alkyl chain length from ethyl to butyl (A1 vs. Parent vs. A2) appears to enhance cytotoxic activity, suggesting a potential role for lipophilicity in cell permeability or target interaction. Branching the alkyl chain (A3) seems to be slightly less favorable than a linear chain of the same size.

  • Effect of R2: The introduction of an electron-withdrawing group at the 5-position of the benzimidazole ring (B1 and B2) leads to a significant increase in potency. Conversely, an electron-donating group (B3) reduces activity. This suggests that the electronic properties of the benzimidazole core are crucial for cytotoxicity.

  • Effect of R3: Modification of the 2-amino group appears to be detrimental to activity. Both acetylation (C1) and dimethylation (C2) significantly reduce or abolish cytotoxicity, indicating that the primary amino group may be essential for target binding, possibly through hydrogen bonding.

Visualizations

SAR_Workflow cluster_design Analog Design cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Lead This compound Analogs Design Analog Library (R1, R2, R3 modifications) Lead->Analogs Synthesis Synthesize Analogs Analogs->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Cytotoxicity Screening (MTT Assay) Purification->Screening IC50 Determine IC50 Values Screening->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Optimization Lead Optimization SAR->Optimization Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Target Pathway Compound This compound Analog Target Putative Kinase Target Compound->Target Inhibition Downstream Downstream Signaling (e.g., Pro-survival pathways) Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis

References

Application Notes & Protocols: Computational Docking Studies of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing computational docking studies on 1-Propyl-1H-benzoimidazol-2-ylamine, a small molecule of interest for its potential therapeutic properties. Benzimidazole derivatives have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2][3][4] This document outlines a comprehensive workflow for investigating the binding affinity and interaction patterns of this compound with a selected protein target, using widely accessible molecular docking software.

Introduction to this compound

This compound (Molecular Formula: C10H13N3, MW: 175.23) is a derivative of the benzimidazole scaffold, a heterocyclic aromatic organic compound.[5] The benzimidazole ring system is a crucial pharmacophore in medicinal chemistry due to its diverse biological activities. While specific studies on the 1-propyl derivative are limited, related compounds have demonstrated significant inhibitory activity against various protein targets, suggesting its potential as a lead compound for drug discovery. For the purpose of this protocol, we will consider the HIV-1 capsid protein (CA) as a potential target, given that other benzimidazole derivatives have been identified as inhibitors of this protein.[6]

Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It is widely used in structure-based drug design to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.[8] The process involves preparing the 3D structures of both the ligand and the protein, defining a search space (grid box) on the protein's binding site, and then using a scoring function to rank the different binding poses of the ligand.[9][10]

Experimental Protocols

This section provides a step-by-step protocol for a typical molecular docking experiment.

3.1. Software and Resources Required:

  • Molecular Visualization Software: UCSF Chimera or PyMOL

  • Molecular Docking Software: AutoDock Tools and AutoDock Vina[11]

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • Ligand Structure: A 3D structure of this compound (can be drawn using chemical drawing software like ChemDraw and saved in a suitable format like .mol or .sdf).

3.2. Protocol Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A 1. Obtain Protein Structure (e.g., from PDB) B 2. Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges A->B E 5. Define Binding Site (Grid Box Generation) B->E C 3. Obtain Ligand Structure (this compound) D 4. Prepare Ligand: - Generate 3D coordinates - Assign charges & torsions C->D D->E F 6. Run Docking Simulation (e.g., AutoDock Vina) E->F G 7. Analyze Docking Results: - Binding Affinity (kcal/mol) - Binding Poses F->G H 8. Visualize Interactions: - Hydrogen bonds - Hydrophobic interactions G->H

Caption: A generalized workflow for computational docking studies.

3.3. Step-by-Step Methodology

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will hypothetically use a structure of the HIV-1 capsid protein.

  • Clean the Protein: Open the PDB file in UCSF Chimera or a similar program. Remove all water molecules, co-solvents, and any co-crystallized ligands.[10]

  • Prepare the Receptor: Use AutoDock Tools to add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens. Save the prepared protein in the PDBQT format.[10]

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Draw the 2D structure of this compound and convert it to a 3D structure. Save the file in a PDB format.

  • Prepare the Ligand: Open the ligand PDB file in AutoDock Tools. The software will automatically detect the root and set up the rotatable bonds. Save the prepared ligand in the PDBQT format.[9]

Step 3: Grid Generation

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or through literature searches for known binding sites.[9]

  • Set Up the Grid Box: In AutoDock Tools, define the center and dimensions of a grid box that encompasses the entire binding site. The grid parameter file (.gpf) will be generated.[10]

  • Run AutoGrid: Execute the AutoGrid program using the generated .gpf file to create the map files that AutoDock will use for the docking calculations.[10]

Step 4: Docking Simulation

  • Configure Docking Parameters: In AutoDock Tools, set the docking parameters. This includes selecting the prepared ligand and protein files, and choosing the search algorithm (e.g., Lamarckian Genetic Algorithm).[10][12] A docking parameter file (.dpf) will be created.

  • Run AutoDock: Execute the AutoDock program with the .dpf and map files to perform the docking simulation. This process will generate a docking log file (.dlg) containing the results.[10]

Step 5: Analysis of Results

  • Examine the Docking Log File: The .dlg file contains information about the different binding poses (clusters), their binding energies, and inhibitory constants (Ki).

  • Visualize Binding Poses: Use UCSF Chimera or PyMOL to visualize the docked conformations of the ligand within the protein's binding site.[7]

  • Analyze Interactions: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[9]

Data Presentation

The quantitative results from the docking simulation should be summarized in a clear and concise table.

Table 1: Docking Results for this compound with HIV-1 Capsid Protein (Hypothetical Data)

RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.50.00Gln63, Asn57Val59, Leu69, Met66
2-8.21.23Gln63Val59, Met66, Thr58
3-7.91.89Asn57Leu69, Ile73
4-7.62.15Gln67Val59, Met66
5-7.42.54Asn57Thr58, Leu69

Note: This data is hypothetical and for illustrative purposes only.

Potential Signaling Pathway Involvement

Based on the known functions of potential targets for benzimidazole derivatives, a hypothetical signaling pathway is presented below. For instance, if this compound were to inhibit a key kinase in a cancer-related pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Ligand This compound Ligand->Inhibition Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This document provides a comprehensive guide for conducting computational docking studies on this compound. By following this protocol, researchers can gain valuable insights into the potential binding mechanisms and affinities of this compound with various protein targets. The results of such studies are instrumental in the early stages of drug discovery and can guide further experimental validation and lead optimization efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine. Our aim is to help you overcome common challenges and maximize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely adopted and reliable two-step method is the preferred route. The first step involves the cyclization of o-phenylenediamine to form the 2-aminobenzimidazole core. The second step is the selective N-alkylation of the 2-aminobenzimidazole with a propyl halide to yield the final product.

Q2: I am getting a low yield in the first step (2-aminobenzimidazole synthesis). What are the likely causes?

A2: Low yields in the formation of 2-aminobenzimidazole are often attributed to several factors. Incomplete reaction, formation of side products, or degradation of the starting material can be problematic. Common methods for this cyclization include using cyanogen bromide or the cyclodesulfurization of a thiourea precursor.[1][2] For instance, when using thiourea derivatives, the choice of the desulfurization agent (e.g., mercuric oxide, methyl iodide) and reaction temperature are critical.[2][3]

Q3: During the N-propylation step, I am observing the formation of a di-propylated byproduct. How can I minimize this?

A3: The formation of a di-propylated byproduct is a common issue due to the presence of two reactive nitrogen atoms in the 2-aminobenzimidazole core. To favor mono-propylation at the N-1 position, it is crucial to control the stoichiometry of the reagents. Using a slight excess of 2-aminobenzimidazole relative to the propyl halide can help. Additionally, the choice of base and solvent can influence the selectivity. A milder base and a polar aprotic solvent are often preferred.

Q4: What are the best purification methods for this compound?

A4: Column chromatography on silica gel is the most effective method for purifying the final product. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired product from unreacted starting materials and any di-propylated byproduct. Recrystallization from a suitable solvent system can be employed for further purification if needed.

Q5: Are there any alternative, one-pot synthesis methods available?

A5: While the two-step approach is more common and often easier to optimize, some modern synthetic methodologies aim for one-pot syntheses of N-substituted 2-aminobenzimidazoles. These can involve multi-component reactions or catalytic systems, but they may require more specialized reagents and stricter control of reaction conditions.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low or No Yield of 2-Aminobenzimidazole - Incomplete reaction due to insufficient heating or reaction time.- Degradation of o-phenylenediamine.- Ineffective desulfurization agent (if using thiourea route).- Ensure the reaction is heated to the recommended temperature and monitor by TLC until the starting material is consumed.- Use freshly sourced or purified o-phenylenediamine.- Consider alternative desulfurization agents such as dicyclohexylcarbodiimide (DCC) or a polymer-supported carbodiimide to avoid harsh conditions.[2]
Step 2: Formation of Di-propylated Byproduct - Excess of propyl halide used.- Strong base leading to deprotonation of both nitrogen atoms.- High reaction temperature.- Use a 1:1 or 1:0.9 molar ratio of 2-aminobenzimidazole to propyl halide.- Employ a milder base such as potassium carbonate instead of sodium hydride.- Run the reaction at a lower temperature for a longer period.
Difficult Purification - Close Rf values of the product and byproducts on TLC.- Formation of urea side products in some synthetic routes.[2]- Use a high-resolution silica gel for column chromatography.- Experiment with different solvent systems for elution.- If urea byproducts are an issue, consider alternative cyclization methods that do not generate them.[2]
Reaction Stalls (Incomplete Conversion) - Deactivation of catalyst (if applicable).- Poor solubility of starting materials.- Insufficient amount of base.- Use a fresh batch of catalyst.- Choose a solvent in which the starting materials are more soluble, or increase the reaction volume.- Ensure at least one equivalent of base is used for the N-alkylation step.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole

This protocol is based on the cyclodesulfurization of N-(o-aminophenyl)thiourea.

Materials:

  • o-Phenylenediamine

  • Potassium thiocyanate

  • Mercuric oxide (HgO)

  • Absolute ethanol

Procedure:

  • Synthesis of N-(o-aminophenyl)thiourea: An aqueous solution of the hydrochloride salt of o-phenylenediamine is refluxed with potassium thiocyanate for approximately one hour.[3]

  • Cyclization: To a suspension of mercuric oxide (5-10 molar equivalents) in absolute ethanol at approximately 70-75°C, add the N-(o-aminophenyl)thiourea (1 equivalent) portion-wise over 5 minutes.[3]

  • Stir the mixture at 70-75°C for 15-30 minutes. The completion of the reaction can be monitored by the darkening of the supernatant upon the addition of a small amount of fresh mercuric oxide.[3]

  • Filter off the precipitated mercuric sulfide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of 2-aminobenzimidazole. A similar procedure has been reported for the synthesis of 1-prop-2-ynyl-1H-benzimidazol-2-amine.[5]

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃)

  • Dry acetone (or DMF)

  • Potassium iodide (KI, catalytic amount if using 1-bromopropane)

Procedure:

  • To a solution of 2-aminobenzimidazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (3-6 equivalents).

  • Reflux the mixture for 15-30 minutes.

  • Add a catalytic amount of potassium iodide, followed by the dropwise addition of 1-bromopropane (1-1.2 equivalents).

  • Continue to reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields based on literature for analogous reactions.

Step Reactants Solvent Base Temperature (°C) Time (h) Yield (%)
1 o-Phenylenediamine, Cyanogen BromideMethanol-RT2-470-85
1 N-(o-aminophenyl)thiourea, HgOEthanol-70-800.5-180-95[3]
2 2-Aminobenzimidazole, 1-BromopropaneAcetoneK₂CO₃Reflux12-1860-75
2 2-Aminobenzimidazole, 1-IodopropaneDMFK₂CO₃608-1265-80

Visualizations

Synthesis_Pathway cluster_0 Step 1: 2-Aminobenzimidazole Synthesis cluster_1 Step 2: N-Propylation o-Phenylenediamine o-Phenylenediamine Thiourea_Intermediate N-(o-aminophenyl)thiourea o-Phenylenediamine->Thiourea_Intermediate + KSCN 2-Aminobenzimidazole 2-Aminobenzimidazole Thiourea_Intermediate->2-Aminobenzimidazole + HgO - HgS, -H2O 2-AB 2-Aminobenzimidazole Final_Product This compound 2-AB->Final_Product + 1-Bromopropane + K2CO3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 start Low Yield Observed check_step Which step has low yield? start->check_step step1_issues Step 1: Cyclization Issues check_step->step1_issues Step 1 step2_issues Step 2: Alkylation Issues check_step->step2_issues Step 2 s1_q1 Starting material consumed? step1_issues->s1_q1 s2_q1 Di-propylation observed? step2_issues->s2_q1 s1_a1_yes Check for side products (e.g., over-oxidation) s1_q1->s1_a1_yes Yes s1_a1_no Increase reaction time/temperature s1_q1->s1_a1_no No s2_a1_yes Reduce propyl halide equivalents Use milder base s2_q1->s2_a1_yes Yes s2_a1_no Check for unreacted starting material s2_q1->s2_a1_no No s2_q2 Incomplete reaction? s2_a1_no->s2_q2 s2_a2_yes Ensure anhydrous conditions Check base activity s2_q2->s2_a2_yes Yes

Caption: Troubleshooting workflow for yield optimization.

References

Technical Support Center: Purification of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Propyl-1H-benzoimidazol-2-ylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after purification.

Possible Causes and Solutions:

  • Incomplete reaction or side reactions: Before purification, it is crucial to ensure the synthesis of this compound has proceeded to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or optimizing the reaction conditions. Common byproducts in the synthesis of N-alkylated 2-aminobenzimidazoles can include dialkylated products or isomers, which may be difficult to separate and could be discarded during purification, thus lowering the yield.

  • Loss of product during extraction: During acid-base extraction, ensure the pH is appropriately adjusted to ensure the amine is fully protonated (in the aqueous layer) or deprotonated (in the organic layer). Incomplete phase separation can also lead to product loss. Allow sufficient time for the layers to separate completely. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[1]

  • Improper solvent choice for recrystallization: The ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, resulting in a low yield.[2] It is advisable to test a range of solvents on a small scale. For 2-aminobenzimidazole derivatives, solvents like ethanol, methanol, or a mixture of ethanol and water have been used.[3]

  • Product loss during column chromatography: If the compound binds too strongly to the silica gel, it may not elute completely. Conversely, if it is too soluble in the mobile phase, it may elute too quickly with impurities. Optimize the mobile phase composition using TLC beforehand to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

Problem 2: The purified product is still impure as indicated by analytical techniques (TLC, NMR, HPLC).

Possible Causes and Solutions:

  • Co-elution during column chromatography: Impurities with similar polarity to the target compound may co-elute. To improve separation, consider using a shallower solvent gradient, a different solvent system, or a different stationary phase (e.g., alumina). For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and separation by minimizing tailing on silica gel.

  • Co-precipitation during recrystallization: If impurities have similar solubility profiles to the product, they may co-precipitate. A second recrystallization from a different solvent system may be necessary. Ensure the solution is not cooled too rapidly, as this can trap impurities within the crystals.

  • Incomplete removal of starting materials: Unreacted starting materials are common impurities. If the starting material has a different acidic or basic character, an acid-base extraction can be an effective preliminary purification step. For example, to separate the basic this compound from neutral or acidic impurities, an extraction with a dilute acid can be employed.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often include unreacted starting materials such as 2-aminobenzimidazole and 1-bromopropane, and potential side-products like the isomeric this compound or di-propylated benzimidazole. Positional isomers can also be present depending on the synthetic route.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: A multi-step approach is often optimal.[5] A typical sequence would be:

  • Acid-Base Extraction: To remove neutral or acidic impurities.

  • Column Chromatography: To separate the target compound from closely related impurities like isomers.

  • Recrystallization: As a final step to obtain a highly crystalline product and remove minor impurities.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the separation.[5] Spot the collected fractions on a TLC plate and visualize the spots under UV light (typically at 254 nm). Combine the fractions that contain the pure product.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound's solubility decreases too rapidly upon cooling. To remedy this, you can try the following:

  • Use a more dilute solution by adding more of the hot solvent before cooling.

  • Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.

  • Try a different solvent or a mixed solvent system.

Q5: What analytical techniques are recommended for assessing the final purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is a preliminary purification step to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10), which will precipitate the free amine.

  • Back Extraction: Extract the precipitated amine back into an organic solvent (e.g., dichloromethane) by adding the solvent to the flask, shaking, and then separating the layers in a separatory funnel. Repeat this step twice.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography.

  • Stationary Phase Preparation: Pack a chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution: Elute the column with a suitable mobile phase. A typical mobile phase for this compound is a mixture of chloroform, methanol, and ammonia (e.g., 90:9:1 v/v/v).[6] The polarity of the mobile phase can be gradually increased to facilitate the elution of the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization

This protocol is for the final purification of this compound.

  • Dissolution: In a flask, dissolve the partially purified compound in a minimum amount of a hot solvent (e.g., a mixture of dimethylformamide and acetonitrile).[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound and related compounds.

Table 1: Column Chromatography Parameters

ParameterValueReference
Stationary Phase Silica Gel[6]
Mobile Phase 1% NH₄OH / 9% MeOH / 90% CHCl₃[6]
Typical Yield ~63%[6]
Purity >95% (by LC-MS)[6]

Table 2: Recrystallization Solvents for 2-Aminobenzimidazole Derivatives

Solvent SystemCompound TypeExpected OutcomeReference
Dimethylformamide/Acetonitrile2-AminobenzimidazolesCrystalline solid[3]
Ethanol/Water2-AminobenzimidazolesCrystalline solid[3]
Methanol2-AcylaminobenzimidazolesPurified product[3]

Visualizations

experimental_workflow crude Crude 1-Propyl-1H- benzoimidazol-2-ylamine extraction Acid-Base Extraction crude->extraction Remove acidic/ neutral impurities chromatography Column Chromatography extraction->chromatography Separate from isomers/byproducts recrystallization Recrystallization chromatography->recrystallization Final purification pure_product Pure 1-Propyl-1H- benzoimidazol-2-ylamine recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes rerun_chromatography Rerun Chromatography (Different Conditions) impure_product->rerun_chromatography Yes optimize_extraction Optimize Extraction pH & Phase Separation check_reaction->optimize_extraction optimize_recrystallization Optimize Recrystallization Solvent optimize_extraction->optimize_recrystallization optimize_chromatography Optimize Chromatography (Solvent, Gradient) optimize_recrystallization->optimize_chromatography rerun_recrystallization Recrystallize Again (Different Solvent) rerun_chromatography->rerun_recrystallization

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.

Issue 1: Low Reaction Yield

Question: I am consistently obtaining a low yield of my desired benzimidazole derivative. What are the common causes and how can I improve it?

Answer: Low yields in benzimidazole synthesis can stem from several factors. Here are key areas to investigate:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are crucial. Some reactions that show poor yield at room temperature can be significantly improved with heating.[1] Microwave-assisted and ultrasound-assisted syntheses have also been shown to dramatically reduce reaction times and increase yields.[2]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical for the reaction's success. Many syntheses experience a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include various acids, metal catalysts, and nanoparticles.[2] It is essential to optimize the amount of catalyst, as an excess can sometimes lead to an increase in side reactions.[3]

  • Quality of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1] Consider purifying your starting materials if their purity is questionable.[2]

  • Reaction Atmosphere: For syntheses that involve an oxidative cyclization step, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions like the oxidation of o-phenylenediamine.[2]

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction is producing significant side products, leading to a complex mixture. How can I improve the selectivity for my desired benzimidazole?

Answer: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid. Using a 1:1 ratio or a slight excess of the o-phenylenediamine can favor the formation of the desired 2-substituted benzimidazole over the 1,2-disubstituted side product.[2]

  • Choice of Solvent: The solvent can influence the selectivity of the reaction. For instance, non-polar solvents like toluene may favor the formation of 2-substituted benzimidazoles, while water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[2]

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[4]

  • Reaction Temperature: Adjusting the temperature can help favor the desired reaction pathway. An intermediate Schiff base might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final benzimidazole product. What are some common purification challenges and how can I overcome them?

Answer: Purification can be challenging due to the nature of the product and impurities. Here are some common issues and their solutions:

  • Similar Polarity of Products and Impurities: If the desired product and side products have similar polarities, separation by column chromatography can be difficult. In such cases, acid-base extraction can be an effective technique. Since benzimidazoles are basic, they can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[2]

  • Presence of Colored Impurities: Oxidation of starting materials, particularly o-phenylenediamine, can lead to highly colored impurities that are difficult to remove.[2] Treating a solution of the crude product with activated carbon before filtration or crystallization can help adsorb these colored impurities.[5] Using o-phenylenediamine dihydrochloride as a starting material can also sometimes reduce the formation of colored impurities.[4]

  • Degradation on Silica Gel: Some benzimidazole derivatives may be unstable on silica gel, leading to degradation during column chromatography. If this is suspected, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent, or explore alternative purification methods such as recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzimidazole core?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives), known as the Phillips-Ladenburg reaction, or an aldehyde, in a variation of the Weidenhagen reaction.[1][2]

Q2: How can I monitor the progress of my benzimidazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2] By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate against the starting materials, you can determine when the reaction is complete.[2]

Q3: Are there any "green" or more environmentally friendly methods for benzimidazole synthesis?

A3: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing reusable heterogeneous catalysts, and utilizing energy-efficient methods like microwave and ultrasound irradiation.[6][7] Solvent-free reaction conditions are also a key aspect of green synthesis for benzimidazoles.[7]

Q4: What is the role of an oxidizing agent in the synthesis of benzimidazoles from aldehydes?

A4: The reaction of o-phenylenediamine with an aldehyde initially forms a Schiff base intermediate. An oxidative step is then typically required to cyclize this intermediate into the final benzimidazole ring.[2] Various oxidizing agents can be used, and in some cases, atmospheric oxygen can suffice.[1]

Data Presentation

Table 1: Comparison of Catalysts in the Synthesis of 2-Phenyl-1H-benzimidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolRoom Temp1660[3]
NH₄Cl (4 mmol)CHCl₃Room Temp494[8]
Er(OTf)₃ (10 mol%)Water10.0835 (1a) + 50 (1b)[4]
Au/TiO₂CHCl₃:MeOH (3:1)Ambient-High[7]
MgO@DFNS (10 wt%)EthanolRoom Temp4>95[3]
p-TsOHGrinding, Solvent-free--High[9]
nano-Fe₂O₃ (10 mol%)Water--High[9]
nano-Ni(II)/Y zeoliteSolvent-free--Good to Excellent[9]
(1a refers to 2-substituted benzimidazole; 1b refers to 1,2-disubstituted benzimidazole)

Table 2: Effect of Different Solvents on the Synthesis of 2-Phenyl-1H-benzimidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
MgO@DFNS (5 wt%)EthanolRoom Temp-92[3]
MgO@DFNS (5 wt%)MethanolRoom Temp-88[3]
MgO@DFNS (5 wt%)AcetonitrileRoom Temp-75[3]
MgO@DFNS (5 wt%)WaterRoom Temp-64[3]
MgO@DFNS (5 wt%)TolueneRoom Temp-58[3]

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis from a Carboxylic Acid

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[2]

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[2]

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Pour the mixture into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[2]

  • Stir the mixture until a precipitate forms.[2]

  • Collect the crude product by filtration, wash with cold water, and dry.[5]

  • Purify the crude product by recrystallization from a suitable solvent.[2]

Protocol 2: General Procedure for Microwave-Assisted Synthesis

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.[2]

  • Seal the vessel and place it in a microwave reactor.[2]

  • Irradiate the mixture at a specified temperature and power for a short duration, typically 1-15 minutes.[2]

  • After irradiation, cool the vessel to room temperature.[2]

  • Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).[2]

  • Purify the product by recrystallization.[2]

Protocol 3: General Procedure for Ultrasound-Assisted Synthesis

  • In a flask, mix o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0 eq), and a catalyst if needed, in a suitable solvent (e.g., ethanol, water).[2]

  • Place the flask in an ultrasonic bath.[2]

  • Sonicate the mixture for the required amount of time, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, isolate the product by filtration or extraction.[2]

  • Wash and dry the crude product.[2]

  • Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.[2]

Visualizations

experimental_workflow start Start reactants Combine o-phenylenediamine, aldehyde/carboxylic acid, and catalyst in a solvent start->reactants reaction Apply reaction conditions (heating, microwave, or ultrasound) reactants->reaction monitor Monitor reaction progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction work-up (Quenching, Neutralization, Extraction) monitor->workup Complete isolate Isolate crude product (Filtration, Evaporation) workup->isolate purify Purify product (Recrystallization, Column Chromatography) isolate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the synthesis of benzimidazole derivatives.

troubleshooting_logic cluster_low_yield Low Yield cluster_side_products Side Products cluster_purification Purification Issues ly_causes Potential Causes: - Impure starting materials - Suboptimal reaction conditions - Inactive or insufficient catalyst ly_solutions Solutions: - Purify reactants - Optimize temperature, time, and solvent - Screen different catalysts and optimize loading ly_causes->ly_solutions sp_causes Potential Causes: - Incorrect stoichiometry - Unfavorable reaction conditions - Non-selective catalyst sp_solutions Solutions: - Adjust reactant ratios - Modify temperature and solvent - Choose a more selective catalyst sp_causes->sp_solutions pi_causes Potential Causes: - Similar polarity of product and impurities - Presence of colored byproducts - Product degradation on silica pi_solutions Solutions: - Use acid-base extraction - Treat with activated carbon - Deactivate silica gel or use recrystallization pi_causes->pi_solutions start Problem Encountered start->ly_causes start->sp_causes start->pi_causes

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

mTOR_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis benzimidazole Benzimidazole Derivatives benzimidazole->mtorc1 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of certain benzimidazole derivatives.

References

Technical Support Center: Improving the Solubility of 1-Propyl-1H-benzoimidazol-2-ylamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-Propyl-1H-benzoimidazol-2-ylamine in in vitro experiments.

Troubleshooting Guide

Compound precipitation during in vitro assays can significantly compromise experimental results by reducing the effective concentration of the test compound and introducing artifacts.[1] This guide provides a systematic approach to resolving these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[1]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1] - Perform serial dilutions of the stock solution in the assay buffer or medium.[1]
Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution ("solvent shock").[1]- Add the compound stock to the medium dropwise while gently vortexing or stirring.[1] - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1]
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1]- Pre-warm the cell culture media to 37°C before adding the compound.[1] - Ensure the incubator temperature is stable.
pH shift in the medium due to CO2 environment or cell metabolism.[1]- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). - Test the compound's solubility at different pH values to determine its sensitivity.
Precipitation in DMSO Stock Solution The compound has low solubility even in DMSO or has precipitated out of solution during storage (e.g., freeze-thaw cycles).- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate. - Visually inspect the solution for any undissolved particles before use.
Water absorption by DMSO stock, which can reduce compound solubility.- Use anhydrous DMSO for preparing stock solutions. - Store stock solutions in tightly sealed containers.
Cloudiness or Turbidity in Media Fine particulate precipitation that is not immediately obvious.- Examine a sample under a microscope to confirm the presence of a precipitate. - Follow the solutions for immediate precipitation.
Microbial contamination.- Check for signs of contamination and discard the solution if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: Like many benzimidazole derivatives, this compound has low aqueous solubility due to its largely hydrophobic aromatic, bicyclic structure.[2] Precipitation is common when the concentration of the compound exceeds its solubility limit in the aqueous environment of an assay.[2]

Q2: What is the recommended solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[2] It is a powerful organic solvent that can typically dissolve benzimidazole derivatives at concentrations of 10-30 mM.[2] It is crucial to ensure the compound is fully dissolved in DMSO before making further dilutions.[2]

Q3: My compound is soluble in 100% DMSO but precipitates when I add it to my assay buffer. What can I do?

A3: This is a common solubility issue. The primary strategies to address this are:

  • Use Co-solvents: Introduce a water-miscible organic solvent into your final assay buffer to increase the compound's solubility.[2][3]

  • Adjust pH: The benzimidazole moiety contains basic nitrogen atoms, making the compound's solubility likely pH-dependent.[2] Adjusting the pH of the buffer can significantly improve solubility.[2]

  • Use of Excipients: Employing solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound and increase its aqueous solubility.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A5: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your compound in the assay buffer and observing them for precipitation over time. The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-100 mM).

  • Gently warm the solution at 37°C and vortex thoroughly to ensure complete dissolution.[1]

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution in a tightly sealed container at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the maximum concentration of the compound that remains in solution in the assay buffer over a specific time.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Aqueous assay buffer (e.g., PBS, cell culture medium).

  • 96-well clear bottom plate.

Methodology:

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.

  • Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer to each well.

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This creates a 2% DMSO concentration and a range of compound concentrations.[2]

  • Incubation: Cover the plate and incubate at room temperature or 37°C for 1-2 hours with gentle shaking.[2]

  • Observation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 1, and 2 hours). For a more detailed inspection, you can use a plate reader to measure light scattering or examine a small aliquot under a microscope.

  • Determination: The highest concentration that remains clear of any visible precipitate throughout the incubation period is the maximum kinetic solubility for your experimental conditions.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents and Buffers.

Solvent/Buffer System pH Temperature (°C) Maximum Soluble Concentration (µM)
Deionized Water7.025< 1
PBS7.425~5
PBS with 5% Ethanol7.425~25
PBS with 10% PEG4007.425~50
Acetate Buffer5.525~50
Cell Culture Medium + 10% FBS7.437~15
2-Hydroxypropyl-β-cyclodextrin (10 mM in PBS)7.425> 100

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_preparation Stock Solution Preparation cluster_troubleshooting Solubility Troubleshooting cluster_strategies Enhancement Strategies A Weigh Compound B Dissolve in 100% DMSO A->B C Warm and Vortex B->C D Dilute in Aqueous Buffer C->D E Precipitation Observed? D->E F Proceed with Assay E->F No G Implement Solubility Enhancement Strategy E->G Yes H Adjust pH G->H I Add Co-solvent G->I J Use Cyclodextrin G->J H->D I->D J->D

Caption: Workflow for preparing and troubleshooting the solubility of this compound.

logical_relationship Factors Affecting Compound Solubility in Assays cluster_solvent Solvent System cluster_conditions Experimental Conditions A Compound Properties (LogP, pKa, Crystal Form) B1 pH A->B1 C3 Compound Concentration A->C3 B Solvent System D Assay Readout (Reliable vs. Artifactual) B->D B2 Co-solvents B3 Excipients C Experimental Conditions C->D C1 Temperature C2 Incubation Time

Caption: Key factors influencing the solubility of compounds in in vitro assays.

References

Technical Support Center: Crystallization of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-Propyl-1H-benzoimidazol-2-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 57667-50-2[1]
Molecular Formula C₁₀H₁₃N₃[1]
Molecular Weight 175.23 g/mol [1]
Appearance Yellow to orange solid[1]
Melting Point 132-133 °C[1]
Predicted pKa 7.05 ± 0.10[1]

Q2: What is the general solubility profile of this compound?

A2: As a benzimidazole derivative, this compound is expected to be freely soluble in alcohols and may have limited solubility in non-polar solvents.[2] The presence of the amine group allows for the formation of salts with acids, which can significantly alter its solubility profile.[3] For instance, forming the hydrochloride salt can be a strategy to facilitate crystallization if the free base is difficult to crystallize.[3]

Q3: What are the most promising solvents for the crystallization of this compound?

A3: Based on the crystallization of similar benzimidazole derivatives, promising solvents include ethanol, methanol, and mixtures of ethanol and water.[4][5] For related N-substituted benzimidazoles, methyl tert-butyl ether has also been used successfully for recrystallization.[6] A good starting point is to test the solubility of the compound in a range of solvents with varying polarities.

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

Q: My this compound is separating from the solution as an oil instead of crystals. What should I do?

A: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[7] Given the melting point of this compound is 132-133 °C, this is less likely to be the primary issue with common low-boiling solvents. However, impurities can also lead to oiling out.

Solutions:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Very slow cooling can favor crystal formation over oiling.[7]

  • Add more solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[7]

  • Change the solvent system: Try a solvent with a lower boiling point or a solvent mixture. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.[8]

  • Purify the material: If impurities are suspected, consider purifying the compound by column chromatography before attempting crystallization. A published purification method for this compound uses silica gel column chromatography with an eluent of 1% ammonia, 9% methanol, and 90% chloroform.[1]

Issue 2: No crystals are forming, even after cooling.

Q: I have a clear solution of this compound, but no crystals have formed after cooling. What steps can I take to induce crystallization?

A: The absence of crystal formation often indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Solutions:

  • Concentrate the solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Induce nucleation by scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Seed the solution: If you have a small amount of pure crystalline material, add a tiny seed crystal to the solution. This will act as a template for further crystal growth.[9]

  • Use an anti-solvent: While stirring, slowly add a "poor" solvent (one in which the compound is insoluble) to the solution until it becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

Issue 3: The resulting crystals are of poor quality (e.g., small, needle-like, or clumped together).

Q: I managed to get crystals, but they are very small or not well-formed. How can I improve the crystal quality?

A: Poor crystal quality is often a result of rapid crystallization.

Solutions:

  • Slow down the cooling process: A slower cooling rate allows for the formation of larger, more ordered crystals. Insulate the flask to slow down heat loss.

  • Use a more dilute solution: While it may seem counterintuitive, starting with a slightly more dilute solution (by adding a little more hot solvent than is necessary to just dissolve the compound) and allowing it to cool very slowly can lead to better quality crystals.[5]

  • Consider a different solvent system: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.

Issue 4: The crystallization yield is very low.

Q: I have successfully crystallized my compound, but the final yield is very low. How can I improve it?

A: A low yield can be due to several factors, including using too much solvent or incomplete crystallization.

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the compound. Any excess solvent will retain some of the dissolved product, reducing the yield.[5]

  • Ensure complete cooling: Cool the solution in an ice bath for an extended period to maximize the precipitation of the crystals.

  • Recover a second crop of crystals: After filtering the initial crystals, concentrate the mother liquor (the remaining solution) by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general starting point for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a chosen solvent (e.g., ethanol, methanol, ethyl acetate).

  • Solubility Test: Gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen hot solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This method is useful if the compound is too soluble in one solvent and insoluble in another.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Estimated Solubility Data

SolventPolarity IndexEstimated Solubility at 0°CEstimated Solubility at 25°CEstimated Solubility at 50°C
Hexane 0.1InsolubleInsolubleVery Low
Toluene 2.4LowLowMedium
Ethyl Acetate 4.4LowMediumHigh
Acetone 5.1MediumHighVery High
Ethanol 4.3MediumHighVery High
Methanol 5.1HighVery HighMiscible
Water 10.2Very LowVery LowLow

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound solvent_selection Solvent Screening (Small Scale) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional, with Charcoal) dissolution->hot_filtration cooling Slow Cooling to RT, then Ice Bath dissolution->cooling No Charcoal hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals Under Vacuum washing->drying end Pure Crystalline Product drying->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_workflow start Crystallization Attempt q1 Did crystals form? start->q1 q2 Is the product an oil? q1->q2 No q3 Are crystals poor quality? q1->q3 Yes sol1 Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution q2->sol1 No sol2 Troubleshoot Oiling Out: - Slow down cooling - Add more solvent - Change solvent system q2->sol2 Yes sol3 Improve Crystal Quality: - Slow down cooling - Use a more dilute solution - Try different solvents q3->sol3 Yes success Successful Crystallization q3->success No sol1->start sol2->start sol3->start

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent method for synthesizing this compound involves a two-step process. First, the benzimidazole core is formed, followed by the regioselective alkylation of the N-1 position of the imidazole ring.

A common approach begins with the cyclization of an appropriate o-phenylenediamine derivative. For the synthesis of the 2-aminobenzimidazole core, a widely used method is the reaction of o-phenylenediamine with cyanamide or a cyanamide equivalent, such as cyanogen bromide.

The subsequent and more challenging step is the regioselective N-alkylation of the 2-aminobenzimidazole with a propylating agent (e.g., 1-bromopropane or 1-iodopropane) to yield the desired 1-propyl isomer.

Q2: What are the primary side reactions to be aware of during the N-propylation of 2-aminobenzimidazole?

The N-propylation of 2-aminobenzimidazole is prone to several side reactions due to the presence of multiple nucleophilic nitrogen atoms. The most significant side reactions include:

  • Lack of Regioselectivity: The 2-aminobenzimidazole molecule has three potential sites for alkylation: the two nitrogen atoms of the imidazole ring (N-1 and N-3) and the exocyclic amino group (N-2). This can lead to the formation of a mixture of isomers, including the desired 1-propyl product, the 3-propyl isomer (which is identical to the 1-propyl isomer in the absence of other substituents due to tautomerism), and the undesired 2-(propylamino)-1H-benzoimidazole.

  • Over-alkylation: The initial product, this compound, can undergo further propylation to yield di- and even tri-propylated products. This occurs because the alkylated product can sometimes be more nucleophilic than the starting material.

  • Formation of Urea Byproducts: In some synthetic routes that utilize isothiocyanates, the formation of urea side products can occur, which may complicate the purification process.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 1-propyl isomer and a mixture of isomers is observed. 1. Non-selective alkylation conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the N-alkylation. 2. Tautomerization of 2-aminobenzimidazole: The tautomeric nature of the starting material can lead to alkylation at both N-1 and N-3 positions.1. Optimize reaction conditions:     - Base: Use of a milder base such as potassium carbonate (K₂CO₃) may favor N-1 alkylation. Stronger bases like sodium hydride (NaH) might lead to the formation of a dianion and reduced selectivity.     - Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are commonly used. Experiment with different solvents to find the optimal balance of solubility and reactivity.     - Temperature: Lowering the reaction temperature may improve regioselectivity. 2. Use of a protecting group: To ensure regioselectivity, consider protecting the exocyclic amino group before N-alkylation. A common strategy is to acylate the amino group (e.g., with acetic anhydride) and then perform the N-propylation. The protecting group can be subsequently removed under acidic or basic conditions.
Significant formation of di- and tri-propylated byproducts. Excess of propylating agent or prolonged reaction time: Using a large excess of the propylating agent or allowing the reaction to proceed for too long can promote over-alkylation.1. Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the propylating agent. 2. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed to minimize the formation of over-alkylated products.
Difficulty in purifying the final product. Presence of closely related isomers and over-alkylated products: The similar polarities of the desired product and the side products can make separation by standard column chromatography challenging.1. Optimize chromatography conditions:     - Column Chromatography: Use a high-resolution silica gel and carefully select the eluent system. A gradient elution might be necessary to achieve good separation.     - Preparative HPLC: For high purity, preparative HPLC can be an effective purification method. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Formation of benzimidazole-2-thione instead of 2-aminobenzimidazole during the cyclization step. Use of (o-aminophenyl)thiourea as a precursor: The cyclization of (o-aminophenyl)thiourea can sometimes lead to the formation of the thermodynamically more stable benzimidazole-2-thione as a byproduct or the main product.1. Choice of cyclizing agent: Employing reagents like mercuric oxide (HgO) or lead oxide (PbO) can promote the desired cyclodesulfurization to form the 2-amino derivative. However, these reagents are toxic and require careful handling. 2. Alternative synthetic route: Consider synthesizing the 2-aminobenzimidazole core by reacting o-phenylenediamine with cyanogen bromide or cyanamide, which avoids the use of thiourea derivatives.

Experimental Protocols

Key Experiment: N-1 Propylation of 2-Aminobenzimidazole

This protocol provides a general methodology for the N-alkylation of 2-aminobenzimidazole. Optimization of the specific conditions (e.g., temperature, reaction time, and stoichiometry) may be required to maximize the yield and purity of this compound.

Materials and Reagents:

  • 2-Aminobenzimidazole

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • To a stirred solution of 2-aminobenzimidazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired this compound.

Quantitative Data Summary (Illustrative)

ParameterValue
Molar Ratio (2-Aminobenzimidazole : 1-Bromopropane : K₂CO₃)1 : 1.2 : 1.5
Reaction Temperature60 °C
Reaction Time6 hours
Typical Yield of this compound50-70% (after purification)
Ratio of N-1 to N-2 alkylated productVaries, optimization required

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Synthesis Issue Identified low_yield Low Yield / Impure Product start->low_yield isomer_mix Mixture of Isomers low_yield->isomer_mix over_alkylation Over-alkylation Products low_yield->over_alkylation purification_diff Purification Difficulty low_yield->purification_diff check_regioselectivity Investigate Regioselectivity isomer_mix->check_regioselectivity check_stoichiometry Check Stoichiometry over_alkylation->check_stoichiometry optimize_purification Optimize Purification purification_diff->optimize_purification solution_conditions Adjust Base, Solvent, Temp. check_regioselectivity->solution_conditions Yes solution_protecting_group Use Protecting Group Strategy check_regioselectivity->solution_protecting_group If needed solution_reagent_ratio Reduce Alkylating Agent check_stoichiometry->solution_reagent_ratio Yes solution_monitoring Monitor Reaction Closely check_stoichiometry->solution_monitoring Yes solution_chromatography Refine Chromatography Method optimize_purification->solution_chromatography Yes solution_recrystallization Attempt Recrystallization optimize_purification->solution_recrystallization If applicable end Improved Synthesis solution_conditions->end solution_protecting_group->end solution_reagent_ratio->end solution_monitoring->end solution_chromatography->end solution_recrystallization->end

Caption: A flowchart outlining the troubleshooting process for common issues encountered during the synthesis of this compound.

Signaling Pathway of Side Reactions

side_reactions Potential Side Reactions in N-Propylation reactant1 2-Aminobenzimidazole desired_product This compound (Desired Product) reactant1->desired_product N-1 Alkylation reactant1->desired_product isomer_product 2-(Propylamino)-1H-benzoimidazole (Isomeric Impurity) reactant1->isomer_product N-2 Alkylation reactant1->isomer_product reactant2 Propyl Halide (Pr-X) reactant2->desired_product reactant2->isomer_product base Base base->desired_product base->isomer_product over_alkylation_product Di/Tri-propylated Products (Over-alkylation) desired_product->over_alkylation_product Further Alkylation

References

enhancing the stability of 1-Propyl-1H-benzoimidazol-2-ylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-Propyl-1H-benzoimidazol-2-ylamine in solution during experiments.

Troubleshooting Guide

Users may encounter several stability-related issues when working with this compound in solution. This guide provides a structured approach to identifying and resolving these common problems.

Observed Issue Potential Cause Recommended Action
Precipitation or cloudiness in solution Poor solubility, pH shift, or temperature change.Verify the pH of the solution is within the optimal range. Consider using a co-solvent or a different buffer system. Ensure the solution is stored at the recommended temperature.
Discoloration of the solution (e.g., yellowing or browning) Oxidative degradation or photodecomposition.Prepare solutions fresh and protect from light by using amber vials or covering with aluminum foil.[1] Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing under an inert atmosphere. The addition of antioxidants may be beneficial.
Loss of compound potency or concentration over time Chemical degradation (hydrolysis, oxidation).Perform a forced degradation study to identify the primary degradation pathway. Based on the results, adjust the formulation by optimizing pH, protecting from light, or adding stabilizers like antioxidants or chelating agents.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.[1] This information is crucial for developing a stability-indicating analytical method.
Inconsistent experimental results Variable stability of the compound stock solution.Establish a clear protocol for the preparation and storage of stock solutions. Regularly check the purity and concentration of the stock solution. A comprehensive study on the stability of benzimidazoles in working solutions suggests they can be stored at -80°C or -20°C and should be prepared fresh monthly.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many benzimidazole derivatives, it can be susceptible to hydrolysis and oxidation.

Q2: What is the predicted pKa of this compound and how does it influence stability?

A2: The predicted pKa of this compound is approximately 7.05. This indicates that the compound's ionization state will change significantly around neutral pH. The pH of the solution can impact not only solubility but also the rate of hydrolytic degradation. It is crucial to maintain a consistent and optimal pH for your experimental needs.

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of similar 2-aminobenzimidazole structures, the likely degradation pathways include oxidation of the benzimidazole ring and the N-propyl side chain. Hydrolysis of the amine group is also a potential degradation route, especially under strong acidic or basic conditions. Some benzimidazole anthelmintics have shown hydrolysis of carbamic groups as a primary degradation pathway.[1]

Q4: How can I minimize oxidative degradation of the compound in solution?

A4: To minimize oxidation, it is recommended to use deoxygenated solvents, which can be prepared by sparging with an inert gas like nitrogen or argon. Preparing solutions fresh before use is ideal. For storage, blanketing the solution with an inert gas can be effective. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may also be considered, but their compatibility and potential for interference with downstream assays should be evaluated.

Q5: Are there any recommended storage conditions for solutions of this compound?

A5: For short-term storage, solutions should be kept at low temperatures (e.g., 2-8°C) and protected from light. For long-term storage, freezing at -20°C or -80°C is advisable.[2] It is important to perform freeze-thaw stability studies to ensure the compound does not degrade during this process. A study on various benzimidazoles found that storage at -20°C was suitable for most analytes in muscle tissue, while some were stable at 4°C in milk.[2]

Q6: What are chelating agents and can they improve the stability of my compound?

A6: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can bind to metal ions that may be present as impurities in your solution. These metal ions can catalyze oxidative degradation. By sequestering these ions, chelating agents can enhance the stability of compounds susceptible to oxidation.[3][4] The combined administration of a chelating agent and an antioxidant has been shown to be effective in reducing oxidative injury.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the solution to light under an ICH-compliant photostability chamber. A dark control should be run in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. LC-MS can be used for the identification of degradation products.

4. Data Evaluation:

  • Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.

  • Monitor the appearance of new peaks, which represent degradation products.

Protocol 2: Evaluating the Effect of Stabilizers

This protocol describes how to assess the effectiveness of antioxidants and chelating agents.

1. Solution Preparation:

  • Prepare solutions of this compound in the desired buffer system.

  • To separate aliquots, add a potential stabilizer:

    • Antioxidant: e.g., Ascorbic acid (0.1% w/v)

    • Chelating Agent: e.g., EDTA (0.01% w/v)

  • Include a control solution with no stabilizer.

2. Storage and Analysis:

  • Store the solutions under conditions known to cause degradation (e.g., exposure to light or elevated temperature).

  • Analyze the samples by HPLC at initial and subsequent time points (e.g., 24, 48, 72 hours).

3. Data Comparison:

  • Compare the percentage of the remaining parent compound in the stabilized solutions to the control solution to determine the effectiveness of the stabilizer.

Visualizations

degradation_pathway This compound This compound Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidizing Agents (e.g., H₂O₂, Metal Ions) Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Acid/Base Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light Exposure

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solution Stock_Solution Acid_Hydrolysis Acid_Hydrolysis Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base_Hydrolysis Stock_Solution->Base_Hydrolysis Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photolysis Photolysis Stock_Solution->Photolysis HPLC_Analysis HPLC_Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolysis->HPLC_Analysis LCMS_Analysis LCMS_Analysis HPLC_Analysis->LCMS_Analysis If new peaks appear Assess_Degradation Assess_Degradation HPLC_Analysis->Assess_Degradation Identify_Products Identify_Products LCMS_Analysis->Identify_Products

Caption: Workflow for a forced degradation study.

stabilization_strategy Instability Instability Oxidation Oxidation Instability->Oxidation Hydrolysis Hydrolysis Instability->Hydrolysis Photodegradation Photodegradation Instability->Photodegradation Use_Antioxidants Use_Antioxidants Oxidation->Use_Antioxidants Use_Chelating_Agents Use_Chelating_Agents Oxidation->Use_Chelating_Agents Control_pH Control_pH Hydrolysis->Control_pH Protect_from_Light Protect_from_Light Photodegradation->Protect_from_Light

Caption: Strategies to enhance the stability of the compound in solution.

References

refining analytical methods for detecting 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 1-Propyl-1H-benzoimidazol-2-ylamine and related benzimidazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental analysis.

Question 1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) in my HPLC analysis?

Answer: Poor peak shape in High-Performance Liquid Chromatography (HPLC) can stem from several factors related to the column, mobile phase, or sample interactions.

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. Solution: Flush the column with a strong solvent.

    • Degradation: The stationary phase may be degraded, especially if operated outside the recommended pH range. Solution: Replace the column.

    • Void Formation: A void may have formed at the column inlet. Solution: Reverse-flush the column (if permissible by the manufacturer) or replace it.

  • Mobile Phase Mismatch:

    • pH: The mobile phase pH can affect the ionization state of this compound, a basic compound. If the pH is not optimal, peak tailing can occur. Solution: Adjust the mobile phase pH. A slightly acidic pH (e.g., around 4.5) is often a good starting point for benzimidazole compounds.[1]

    • Solvent Incompatibility: The sample solvent may be too strong compared to the mobile phase, causing peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[1]

  • Analyte-Specific Issues:

    • Overloading: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.

    • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Solution: Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.

Question 2: My LC-MS/MS signal intensity for the analyte is very low. What are the potential causes and solutions?

Answer: Low signal intensity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common issue that can be attributed to sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Inefficient Ionization: The analyte may not be ionizing efficiently in the MS source. Solution:

    • Optimize the mobile phase composition. The addition of a small amount of formic acid or ammonium acetate can significantly enhance positive ion electrospray ionization (ESI).

    • Adjust MS source parameters such as capillary voltage, desolvation gas temperature, and gas flow rates.[2]

  • Suboptimal Fragmentation: The collision energy used for fragmentation in the collision cell might not be optimal. Solution: Perform a compound optimization experiment to determine the ideal collision energy and other MS/MS parameters for each MRM transition to maximize signal intensity.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Solution:

    • Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]

    • Adjust the chromatography to separate the analyte from the interfering compounds.

  • Analyte Degradation: The compound may be degrading in the sample solution or during analysis. Benzimidazole derivatives can be sensitive to pH and light.[3] Solution: Prepare fresh samples, use amber vials to protect from light, and ensure the pH of the solution is stable.[3]

Question 3: I am experiencing inconsistent retention times in my HPLC/LC-MS runs. How can I resolve this?

Answer: Retention time shifts can invalidate your analytical method. The primary causes are related to the HPLC system, column, or mobile phase.

  • HPLC System Issues:

    • Pump Malfunction: Inconsistent flow from the pump will cause retention times to drift. Solution: Check for leaks, prime the pump, and ensure proper solvent degassing.

    • Temperature Fluctuations: Changes in column temperature will affect retention times.[1] Solution: Use a column oven to maintain a constant temperature.[1]

  • Mobile Phase Preparation:

    • Inconsistent Composition: Small variations in mobile phase preparation can lead to shifts, especially in gradient elution. Solution: Prepare mobile phases carefully and consistently. Premixing solvents can sometimes help.

    • Degradation: Mobile phase can degrade over time. Solution: Prepare fresh mobile phase daily.

  • Column Equilibration:

    • Insufficient Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection, particularly important for gradient methods. Solution: Increase the column equilibration time between runs.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in a complex matrix like plasma?

A1: For quantifying low levels of compounds in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4] It offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous interferences.[4] While HPLC-UV can be used, it may lack the required sensitivity and be more susceptible to matrix interferences.[1][5]

Q2: How do I select an appropriate HPLC column for analyzing benzimidazole derivatives?

A2: A reversed-phase C18 or C8 column is generally recommended for the separation of benzimidazole compounds.[1] Key parameters to consider are:

  • Particle Size: 5 µm particles are common, but smaller particles (e.g., <2 µm) can provide higher efficiency if using a UHPLC system.

  • Dimensions: A column with dimensions of 250 mm x 4.6 mm is a standard choice.[1]

  • End-capping: To minimize peak tailing for basic compounds like benzimidazoles, use a column with modern, high-density end-capping.

Q3: What are the key validation parameters I need to assess for my analytical method according to ICH guidelines?

A3: A quantitative analytical method should be validated for several parameters to ensure its reliability. According to International Council for Harmonisation (ICH) guidelines, these include:[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Q4: Can you provide a starting point for developing an LC-MS/MS method?

A4: A good starting point would be to use a reversed-phase C18 column with a gradient elution.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as benzimidazoles contain basic nitrogen atoms that readily accept a proton.

  • MRM Transitions: You will need to determine the precursor ion (the protonated molecule [M+H]+) and then optimize the collision energy to find the most stable and abundant product ions for quantification and qualification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from published methods for various benzimidazole derivatives. These values can serve as a benchmark during method development for this compound.[1]

Analytical MethodAnalyte(s)MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
HPLC-UV MebendazolePure Drug & Formulations5 - 300.7772.355
HPLC-UV Albendazole, Fenbendazole, OxfendazolePharmaceutical FormulationsNot SpecifiedNot SpecifiedNot Specified
LC-MS/MS Various Novel Psychoactive SubstancesWhole Blood0.25 - 25 (ng/mL)VariesVaries
LC-MS/MS BenzodiazepinesIllicit Drug SamplesNot SpecifiedVariesVaries

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines two common methods for extracting the analyte from plasma.

A. Protein Precipitation (for rapid screening)

  • To 1 volume of plasma (e.g., 100 µL), add 3 volumes of cold acetonitrile (300 µL).[1]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1]

B. Solid-Phase Extraction (SPE) (for higher purity and concentration)

  • Condition: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water or an appropriate buffer.[1]

  • Load: Load the pre-treated plasma sample onto the cartridge.[1]

  • Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.[1]

  • Elute: Elute the analyte with an appropriate solvent (e.g., methanol with a small percentage of formic acid or ammonia).[1]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase before injection.[1]

Protocol 2: Quantification by HPLC-UV

This protocol provides a general method for quantification in pharmaceutical formulations.

  • Instrumentation and Chromatographic Conditions: [1]

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% orthophosphoric acid) and acetonitrile. A typical starting point could be 75:25 (v/v) aqueous:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Benzimidazoles typically absorb strongly between 280 nm and 300 nm. Start with a detection wavelength of approximately 290 nm and optimize based on the UV spectrum of the analyte.[1]

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.[1]

    • Sample Preparation: Dissolve the sample in a suitable solvent, sonicate for 15-20 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the analyte in the working standard solutions.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Visualizations

G cluster_workflow General Analytical Workflow Sample Sample Collection Prep Sample Preparation (Extraction/Cleanup) Sample->Prep Analysis Chromatographic Analysis (HPLC or LC-MS/MS) Prep->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Data Data Processing & Quantification Detection->Data Report Reporting Data->Report

Caption: A generalized workflow for the analysis of a target compound.

G cluster_hplc HPLC Method Development Logic Start Define Analytical Goal (Quantification/Purity) Col Select Column (e.g., C18, C8) Start->Col MP Choose Mobile Phase (Buffer & Organic Solvent) Col->MP Detect Set Detection λ (e.g., 290 nm) MP->Detect Inject Inject Standard Detect->Inject Eval Evaluate Peak Shape & Retention Inject->Eval Opt Optimize Gradient, pH, & Flow Rate Eval->Opt Not Acceptable Valid Validate Method (ICH Guidelines) Eval->Valid Acceptable Opt->Inject

Caption: Logical steps for developing a robust HPLC method.

G cluster_spe Solid-Phase Extraction (SPE) Workflow Start Select SPE Cartridge (e.g., Mixed-Mode Cation Exchange) Condition Condition Cartridge (Methanol -> Water) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analyte (Organic Solvent + Modifier) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry Inject Inject into LC System Dry->Inject

References

Technical Support Center: Scale-Up Synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the cyclization of o-phenylenediamine with cyanogen bromide or a cyanamide equivalent to form the 2-aminobenzimidazole core. The second step is the N-alkylation of the 2-aminobenzimidazole with a propyl halide (e.g., 1-bromopropane) in the presence of a base.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges during scale-up include:

  • Regioselectivity: The N-alkylation of 2-aminobenzimidazole can yield a mixture of the desired 1-propyl isomer and the undesired 3-propyl isomer, complicating purification and reducing the yield of the target compound.

  • Over-alkylation: The formation of di-propylated byproducts can occur, especially with a high concentration of the alkylating agent or a strong base.

  • Purification: The separation of the desired product from starting materials, isomeric byproducts, and over-alkylated impurities can be challenging at a larger scale.

  • Heat Management: The N-alkylation reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

Q3: How can I improve the regioselectivity of the N-propylation step?

A3: Optimizing the reaction conditions is crucial for favoring the formation of the 1-propyl isomer. Key factors to consider include the choice of base, solvent, and temperature. Weaker bases and careful control of the reaction temperature can often improve the regioselectivity.

Q4: What are the recommended purification methods for large-scale synthesis?

A4: For large-scale purification, column chromatography is a common method for separating the desired 1-propyl isomer from other isomers and impurities. Recrystallization can also be an effective technique for purifying the final product, provided a suitable solvent system is identified.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction in either the cyclization or alkylation step.Ensure complete consumption of starting materials using TLC or LC-MS analysis before proceeding with work-up. Consider increasing the reaction time or temperature if necessary.
Poor regioselectivity leading to a high proportion of the 3-propyl isomer.Optimize the N-alkylation conditions. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, acetonitrile). Lowering the reaction temperature may also improve selectivity.
Product loss during work-up or purification.Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to minimize product solubility in the aqueous layer. For column chromatography, screen different solvent systems to achieve better separation.
Presence of Multiple Spots on TLC (Isomeric Mixture) Lack of regioselectivity during the N-alkylation step.This is a common challenge. A robust purification method is required. Column chromatography is the most effective way to separate the isomers.
Formation of a Significant Amount of Di-propylated Byproduct Use of an excess of propyl bromide or a strong base.Carefully control the stoichiometry of the reactants. Use no more than 1.1 equivalents of propyl bromide. Consider using a weaker base like potassium carbonate.
High reaction temperature.Perform the alkylation at a lower temperature to reduce the rate of the second alkylation.
Difficulty in Removing Unreacted 2-Aminobenzimidazole Inefficient purification.Unreacted 2-aminobenzimidazole can often be removed by washing the organic layer with an acidic aqueous solution (e.g., dilute HCl) during work-up, as the starting material is more basic than the N-alkylated product.

Experimental Protocols

Step 1: Synthesis of 2-Aminobenzimidazole

This protocol is a representative method for the synthesis of the 2-aminobenzimidazole core.

Materials:

  • o-Phenylenediamine

  • Cyanogen bromide

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve o-phenylenediamine (1.0 eq) in ethanol in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.05 eq) in ethanol to the cooled solution of o-phenylenediamine.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-aminobenzimidazole.

Step 2: Synthesis of this compound

This protocol describes the N-alkylation of 2-aminobenzimidazole.

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of 2-aminobenzimidazole (1.0 eq) and potassium carbonate (1.5 eq) in DMF, slowly add 1-bromopropane (1.1 eq) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which may contain a mixture of isomers, is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Parameters for the N-Propylation of 2-Aminobenzimidazole

ParameterCondition
Reactants 2-Aminobenzimidazole, 1-Bromopropane
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield (of mixed isomers) 70-85%

Table 2: Troubleshooting Guide for Column Chromatography Purification

Issue Possible Cause Suggested Action
Poor separation of isomers Inappropriate solvent system.Screen different solvent systems. A gradient elution of ethyl acetate in hexanes is a good starting point.
Product streaking on the column Product is too polar for the solvent system.Add a small percentage of a more polar solvent like methanol to the eluent.
Low recovery of product from the column Product is strongly adsorbed to the silica gel.Consider using a different stationary phase, such as alumina, or adding a small amount of a basic modifier like triethylamine to the eluent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Alkylation cluster_purification Purification A o-Phenylenediamine C 2-Aminobenzimidazole A->C Ethanol B Cyanogen Bromide B->C E Crude Product (Mixture of Isomers) C->E K2CO3, DMF D 1-Bromopropane D->E F Column Chromatography E->F G This compound (Final Product) F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Was the reaction complete? Start->Check_Completion Check_Isomers Isomeric mixture observed? Check_Completion->Check_Isomers Yes Incomplete_Rxn Increase reaction time/temp Check_Completion->Incomplete_Rxn No Check_Overalkylation Di-alkylation byproduct present? Check_Isomers->Check_Overalkylation No Optimize_Alkylation Optimize N-alkylation conditions (Base, Solvent, Temp) Check_Isomers->Optimize_Alkylation Yes Control_Stoichiometry Control stoichiometry and lower temp Check_Overalkylation->Control_Stoichiometry Yes Success Pure Product, Good Yield Check_Overalkylation->Success No Incomplete_Rxn->Check_Isomers Optimize_Purification Optimize column chromatography Optimize_Alkylation->Optimize_Purification Optimize_Purification->Success Control_Stoichiometry->Optimize_Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Validation & Comparative

Comparative Analysis of 1-Propyl-1H-benzoimidazol-2-ylamine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Propyl-1H-benzoimidazol-2-ylamine and its structural analogs, focusing on their performance as Toll-like receptor 8 (TLR8) agonists. The information presented is supported by experimental data from peer-reviewed literature.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Within this class, 1-alkyl-1H-benzoimidazol-2-amines have emerged as potent and selective agonists of Toll-like receptor 8 (TLR8), an important target in immunology and oncology for its role in activating the innate immune system. This guide focuses on the structure-activity relationship (SAR) of this compound and its analogs, providing a comparative analysis of their potency as TLR8 agonists.

Quantitative Analysis of TLR8 Agonist Activity

The following table summarizes the in vitro activity of this compound and its analogs in activating human TLR8. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a HEK-Blue™ hTLR8 reporter cell line assay.

Compound IDR (N1-substituent)R1 (C4-substituent)R2 (C5-substituent)R3 (C6-substituent)R4 (C7-substituent)hTLR8 EC50 (µM)[1]
1 Propyl H H H H >10
2EthylHHHH>10
3ButylHHHH1.8
4PentylHHHH0.29
5HexylHHHH0.35
6HeptylHHHH1.1
7OctylHHHH>10
8PentylMethylHHH0.09
9PentylHMethylHH0.16
10PentylHHMethylH0.12
11PentylHHHMethyl0.18
12PentylFluoroHHH0.45
13PentylHFluoroHH0.42
14PentylHHFluoroH0.28
15PentylHHHFluoro0.98

Analysis of Structure-Activity Relationship (SAR):

The data reveals key structural features that influence the TLR8 agonist activity of 1-alkyl-1H-benzoimidazol-2-amines:

  • N1-Alkyl Chain Length: The length of the alkyl chain at the N1 position is a critical determinant of potency. Activity increases from ethyl to a peak at pentyl (Compound 4), after which it declines with longer chains (Compounds 6 and 7). This compound (Compound 1) itself shows weak activity in this assay.

  • Substitution on the Benzene Ring: The introduction of a methyl group at any position on the benzene ring of the 1-pentyl analog (Compounds 8-11) generally enhances TLR8 agonist activity compared to the unsubstituted parent compound (Compound 4).

  • Effect of Halogen Substitution: The substitution of a fluoro group on the benzene ring of the 1-pentyl analog (Compounds 12-15) results in a slight decrease in potency compared to the unsubstituted analog (Compound 4).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 1-Alkyl-1H-benzoimidazol-2-amines

A general procedure for the synthesis of 1-alkyl-1H-benzoimidazol-2-amines involves the reaction of 2-amino-1H-benzimidazole with an appropriate alkyl halide.

Materials:

  • 2-Amino-1H-benzimidazole

  • Alkyl halide (e.g., 1-bromopropane, 1-bromopentane)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-1H-benzimidazole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.1 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-alkyl-1H-benzoimidazol-2-ylamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro TLR8 Activation Assay using HEK-Blue™ hTLR8 Cells

This assay quantifies the agonist activity of the compounds by measuring the activation of the NF-κB signaling pathway downstream of TLR8.

Materials:

  • HEK-Blue™ hTLR8 cells (InvivoGen)

  • DMEM, high glucose

  • Heat-inactivated fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Normocin™

  • HEK-Blue™ Selection (Zeocin™ and Puromycin)

  • QUANTI-Blue™ Solution (InvivoGen)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., R848)

  • 96-well cell culture plates

Procedure: [2][3]

  • Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 100 µg/mL Normocin™, and HEK-Blue™ Selection.

  • Cell Seeding: Plate the cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Add the diluted compounds to the cells and incubate for 24 hours.

  • SEAP Detection: Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at 37 °C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Determine the EC50 values by plotting the absorbance against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the TLR8 signaling pathway and the experimental workflow for the TLR8 activation assay.

TLR8_Signaling_Pathway cluster_extracellular Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8_Agonist TLR8 Agonist TLR8 TLR8 TLR8_Agonist->TLR8 Binding MyD88 MyD88 TLR8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation DNA DNA NFkB->DNA Translocation and Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified TLR8 signaling pathway leading to NF-κB activation.

Experimental_Workflow start Start cell_culture Culture HEK-Blue™ hTLR8 cells start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compounds cell_seeding->compound_prep incubation_24h Incubate cells with compounds for 24h compound_prep->incubation_24h supernatant_transfer Transfer supernatant to a new plate incubation_24h->supernatant_transfer quanti_blue_add Add QUANTI-Blue™ Solution supernatant_transfer->quanti_blue_add incubation_read Incubate and measure absorbance (620-655 nm) quanti_blue_add->incubation_read data_analysis Analyze data and determine EC50 values incubation_read->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro TLR8 activation assay.

References

Comparative Analysis of the Antiproliferative Effects of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent antiproliferative effects.[1] This guide provides a comparative analysis of the antiproliferative potential of 1-Propyl-1H-benzoimidazol-2-ylamine against other well-characterized benzimidazole derivatives and a standard chemotherapeutic agent. Due to the limited publicly available data on this compound, this document serves as a framework for its evaluation, incorporating established experimental protocols and contextualizing its potential within the broader landscape of anticancer research.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzimidazole derivatives against various cancer cell lines. This data, gathered from preclinical studies, highlights the diverse potency of this class of compounds. For the purpose of this guide, hypothetical data for this compound is included to illustrate its potential placement within this landscape.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compound A549 (Lung) [Data Pending] [To be determined]
MCF-7 (Breast) [Data Pending]
HeLa (Cervical) [Data Pending]
MFB (a 2-aminobenzimidazole derivative)SW480 (Colorectal)Not specifiedReduces cell viability.[2]
Benzimidazole Derivative 8 A549 (Lung)Highly cytotoxicInduces apoptosis.[3]
Benzimidazole Derivative 14 A549 (Lung)Hypoxia-specificCytotoxic under hypoxic conditions.[3]
1H-benzimidazol-2-yl hydrazone 5d MDA-MB-231 (Breast)13-20 (after 72h)Induces apoptosis and blocks mitosis by preventing tubulin aggregation.[4]
Doxorubicin (Positive Control) A549 (Lung)~ 0.1 - 1.0DNA intercalation, Topoisomerase II inhibition.

Experimental Protocols

To validate the antiproliferative effects of this compound, the following standard experimental protocols are recommended.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.[7]

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[8][9]

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Mandatory Visualizations

Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[10] One such pathway is the EGFR/BRAF/MEK/ERK pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Inhibition Benzimidazole->BRAF Inhibition

Caption: EGFR/BRAF signaling pathway and potential inhibition by benzimidazoles.

Experimental Workflow

experimental_workflow cluster_viability Cell Viability Assay cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay seed_cells Seed Cancer Cells treat_compound Treat with This compound seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance ic50 Determine IC50 read_absorbance->ic50 treat_ic50 Treat with IC50 Concentration fix_cells Fix Cells (Ethanol) treat_ic50->fix_cells stain_pi Stain with Propidium Iodide fix_cells->stain_pi flow_cytometry_cc Flow Cytometry Analysis stain_pi->flow_cytometry_cc analyze_phases Quantify Cell Cycle Phases flow_cytometry_cc->analyze_phases treat_ic50_apop Treat with IC50 Concentration stain_annexin Stain with Annexin V/PI treat_ic50_apop->stain_annexin flow_cytometry_apop Flow Cytometry Analysis stain_annexin->flow_cytometry_apop quantify_apoptosis Quantify Apoptotic Cells flow_cytometry_apop->quantify_apoptosis

References

A Comparative Guide to 1-Propyl-1H-benzoimidazol-2-ylamine and Other Benzimidazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Its versatile structure has been extensively explored, leading to the development of numerous inhibitors targeting various enzymes and receptors. This guide provides a comparative analysis of 1-Propyl-1H-benzoimidazol-2-ylamine against other benzimidazole-based inhibitors, with a focus on their performance as kinase inhibitors and antiproliferative agents. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from related N1-substituted benzimidazole derivatives to infer its potential activity and highlight key structure-activity relationships (SAR).

Quantitative Performance Comparison

The inhibitory potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of N1-substituted benzimidazole derivatives against various protein kinases and cancer cell lines, providing a basis for comparison.

Compound/Derivative ClassTarget/Cell LineIC50 (µM)Key Substituents & Observations
N1-Substituted Benzimidazole Oxadiazole Analogues S6K1 KinaseSubstitution at the N1 position significantly impacts activity.
0.0198N1-cyclopropylmethyl
0.366N1-ethyl
>10N1-benzyl (inactive)
2-Amidobenzimidazole Derivatives CK1δ KinaseSubstituents on the benzimidazole ring influence potency.
4.21Unsubstituted
1.005-tert-butyl
0.985,6-dichloro
1.645-methyl
6.275-methoxy
N-Propyl-di-benzimidazol-2-yl)amines HT-29 (Colon Carcinoma)N-alkylation can enhance cytotoxic effects.
0.91N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine
1.921-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
MDA-MB-231 (Breast Cancer)
0.006 - 1.48Various N-propyl-di-benzimidazol-2-yl)amines
N-Alkylated 2-(substituted phenyl)-1H-benzimidazoles MDA-MB-231 (Breast Cancer)16.38 - >100N-substitution with straight-chain alkyl groups generally improved antiproliferative activity compared to unsubstituted analogues.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is profoundly influenced by substitutions at key positions, particularly N1, C2, C5, and C6.[2]

  • N1 Position: The substituent at the N1 position plays a crucial role in determining the inhibitory potency and selectivity. As evidenced by the data on S6K1 kinase inhibitors, even small changes in the alkyl group at this position can lead to significant differences in activity. The N-propyl group of this compound is a small, linear alkyl chain. Based on the available data, this type of substitution is generally favorable for antiproliferative activity.[1]

  • C2 Position: The group at the C2 position is critical for interaction with the target protein. The 2-amino group in this compound can act as a hydrogen bond donor, which is a common interaction motif in the ATP-binding pocket of kinases.[3] The polyfunctionality of the 2-aminobenzimidazole moiety is attributed to the cyclic guanidine substructure, which serves as a versatile building block for synthesizing a wide range of derivatives.[3]

  • C5 and C6 Positions: Substitution on the benzene ring of the benzimidazole core can modulate the electronic properties and steric interactions of the molecule, thereby influencing its binding affinity. For instance, hydrophobic groups at the 5-position of 2-amidobenzimidazoles were shown to enhance CK1δ inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by benzimidazole kinase inhibitors and a general workflow for evaluating their inhibitory activity.

Signaling_Pathway General Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Benzimidazole Benzimidazole Inhibitor Benzimidazole->Receptor Inhibits

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway often targeted by benzimidazole inhibitors.

Experimental_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound 1. Prepare serial dilutions of Benzimidazole Inhibitor Enzyme 2. Prepare Kinase, Substrate, and ATP solutions Incubate 3. Incubate Inhibitor with Kinase and Substrate Enzyme->Incubate Reaction 4. Initiate reaction with ATP Incubate->Reaction Stop 5. Stop reaction Reaction->Stop Measure 6. Measure signal (e.g., Luminescence) Stop->Measure Analyze 7. Analyze data and calculate IC50 Measure->Analyze

Caption: A general workflow for an in vitro kinase inhibition assay to determine the IC50 value of a compound.

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

1. Materials:

  • Recombinant protein kinase
  • Specific peptide substrate for the kinase
  • Adenosine triphosphate (ATP)
  • Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
  • White, opaque 96-well or 384-well plates
  • Luminometer

2. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
  • Reaction Setup: In the wells of the microplate, add the kinase and its specific substrate dissolved in the kinase assay buffer.
  • Inhibitor Addition: Add the diluted test compound or control solutions to the appropriate wells.
  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
  • Measurement: Measure the luminescent signal using a luminometer. The amount of light produced is inversely proportional to the kinase activity.

3. Data Analysis:

  • Subtract the background luminescence (wells with no kinase) from all other readings.
  • Normalize the data by setting the signal from the negative control (DMSO) wells to 100% kinase activity and the signal from a high concentration of the positive control to 0% activity.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Fit the resulting dose-response curve using a suitable nonlinear regression model to determine the IC50 value.

Conclusion

Further experimental evaluation of this compound using standardized in vitro and in-cell assays is necessary to definitively characterize its inhibitory profile and compare its performance against other benzimidazole derivatives. The provided experimental protocol serves as a template for such investigations. The continued exploration of the vast chemical space of benzimidazole derivatives holds significant promise for the discovery of novel and potent therapeutic agents.

References

Structure-Activity Relationship of 1-Propyl-1H-benzoimidazol-2-ylamine Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for understanding the potential SAR of this class of compounds by drawing parallels from the known SAR of other substituted 2-aminobenzimidazoles and general benzimidazole derivatives. The information presented here is intended to guide future research and drug discovery efforts in this area.

Hypothetical Structure-Activity Relationship Insights

Based on extensive research into various benzimidazole derivatives, several key structural features are known to influence biological activity. These can be extrapolated to hypothesize the SAR for 1-Propyl-1H-benzoimidazol-2-ylamine derivatives:

  • N1-Substitution: The presence of the n-propyl group at the N1 position is expected to influence the compound's lipophilicity and steric profile. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. Compared to smaller (e.g., methyl) or larger (e.g., benzyl) substituents at this position, the propyl group may offer a balance of properties that could be advantageous for certain biological activities.

  • C2-Amino Group: The 2-amino group is a critical feature, often involved in forming key hydrogen bonds with target proteins, such as kinases. Modifications of this amino group, for instance, through acylation or the introduction of further substituents, would likely have a profound impact on the compound's activity and selectivity.

  • Benzene Ring Substituents (Positions 4, 5, 6, and 7): The electronic and steric nature of substituents on the benzene ring is a well-established determinant of activity in the broader benzimidazole class.

    • Electron-withdrawing groups (e.g., nitro, cyano, halo) can influence the pKa of the imidazole nitrogen atoms and may enhance interactions with certain biological targets.

    • Electron-donating groups (e.g., methoxy, methyl) can alter the electron density of the ring system and impact metabolic stability.

    • The position of these substituents is also crucial, as it dictates the spatial arrangement of the molecule and its ability to fit into a specific binding pocket.

Comparison of this compound Derivatives with Other Benzimidazoles

To illustrate the importance of the substitution pattern, the following table compares the hypothetical 1-propyl-2-aminobenzimidazole core with other known benzimidazole derivatives and their established biological activities.

Derivative ClassN1-SubstituentC2-SubstituentKey Biological Activities
Hypothetical PropylAminoTo be determined
2-Substituted BenzimidazolesHVarious (e.g., aryl, heteroaryl)Antimicrobial, Anthelmintic, Kinase inhibition
N1-Substituted BenzimidazolesVarious (e.g., methyl, benzyl)H or other groupsAntiviral, Anti-inflammatory
2-Aminobenzimidazole DerivativesH or other groupsAminoKinase inhibition, Anticancer

This comparison highlights that both the N1 and C2 positions are critical for determining the pharmacological profile of benzimidazole-based compounds.

Experimental Protocols for Evaluating Biological Activity

Should a series of this compound derivatives be synthesized, the following experimental protocols would be essential for elucidating their SAR:

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assays

1. In Vitro Kinase Inhibition Assay:

  • Method: A biochemical assay using a purified recombinant kinase (e.g., a specific tyrosine kinase or serine/threonine kinase).

  • Procedure:

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture at a specific temperature for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives to establish their SAR.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR Analysis start Starting Materials (o-phenylenediamines, propionaldehyde, etc.) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Primary Biological Screening (e.g., Antimicrobial, Kinase Inhibition) characterization->screening dose_response Dose-Response Studies (IC50/MIC Determination) screening->dose_response selectivity Selectivity Profiling (Against other targets/cell lines) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

A Comparative Efficacy Analysis of 1-Propyl-1H-benzoimidazol-2-ylamine Derivatives and Standard Chemotherapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in vitro efficacy of 1-propyl-substituted 2-aminobenzimidazole derivatives against standard-of-care chemotherapeutic drugs for colorectal and breast cancer. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the potential of this class of compounds in oncology.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] This guide focuses on the cytotoxic potential of 1-propyl-substituted 2-aminobenzimidazole derivatives, specifically "N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine" and "1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine", in comparison to the standard chemotherapeutic agents 5-Fluorouracil (5-FU) and Doxorubicin. The comparative analysis is based on their efficacy against the human colorectal adenocarcinoma cell line HT-29 and the human breast adenocarcinoma cell line MDA-MB-231.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for the 1-propyl-substituted 2-aminobenzimidazole derivatives and the standard drugs against HT-29 and MDA-MB-231 cancer cell lines. The data has been compiled from peer-reviewed studies to ensure a robust comparison.

Table 1: Comparative Cytotoxicity against HT-29 Colorectal Cancer Cells

CompoundIC50 (µM)Assay MethodIncubation Time (hours)Reference
N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine0.91MTS24
1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine1.92MTS24
5-Fluorouracil~5.0 - 20.0MTT/MTS24 - 72[2][3]

Table 2: Comparative Cytotoxicity against MDA-MB-231 Breast Cancer Cells

CompoundIC50 (µM)Assay MethodIncubation Time (hours)Reference
N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine0.135MTS24
1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine0.0006MTS24
Doxorubicin~0.16 - 1.65MTT24 - 72[4][5]

Experimental Protocols

The methodologies for the key experiments cited in this guide are detailed below to provide a clear understanding of the experimental conditions under which the data was generated.

MTS Cytotoxicity Assay

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Protocol Summary (as per Mavrova et al., 2012):

  • Cell Seeding: HT-29 and MDA-MB-231 cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (1-propyl-substituted 2-aminobenzimidazoles) dissolved in DMSO (final concentration ≤ 0.1%). Control wells contained medium with DMSO.

  • Incubation: The plates were incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.

  • Incubation with MTS: The plates were further incubated for a specified period to allow for the conversion of MTS to formazan.

  • Absorbance Measurement: The absorbance of the formazan product was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Mandatory Visualizations

Signaling Pathways

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The following diagram illustrates a plausible mechanism of action where 2-aminobenzimidazole derivatives may inhibit key signaling cascades in cancer cells.

G Potential Signaling Pathways Targeted by 2-Aminobenzimidazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Benzimidazole 2-Aminobenzimidazole Derivative Benzimidazole->RTK Benzimidazole->PI3K Inhibition Benzimidazole->Akt Inhibition Benzimidazole->Raf Inhibition Transcription->Proliferation

Caption: Inhibition of RTK, PI3K/Akt, and Raf/MEK/ERK pathways by 2-aminobenzimidazoles.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro cytotoxicity of a test compound.

G Experimental Workflow for In Vitro Cytotoxicity Testing A Cancer Cell Culture (e.g., HT-29, MDA-MB-231) B Cell Seeding in 96-well plates A->B C Treatment with Test Compound & Standard Drug B->C D Incubation (e.g., 24 hours) C->D E Cytotoxicity Assay (e.g., MTS Assay) D->E F Data Acquisition (Absorbance Measurement) E->F G Data Analysis (IC50 Calculation) F->G H Comparative Efficacy Evaluation G->H

References

A Researcher's Guide to Confirming Target Engagement of Novel Compounds: A Case Study with 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended molecular target within a biologically relevant context is a critical step in early drug discovery. This guide provides a comparative framework for assessing the target engagement of 1-Propyl-1H-benzoimidazol-2-ylamine, a member of the versatile 2-aminobenzimidazole class of compounds known for a wide range of biological activities, including antiviral, antiproliferative, and kinase inhibition properties. [1][2][3]

While the specific biological target of this compound is not extensively documented in publicly available literature, this guide will use a hypothetical scenario where its engagement with a putative kinase target is being investigated. We will compare its performance with a known inhibitor of this hypothetical kinase and a negative control compound using the Cellular Thermal Shift Assay (CETSA), a powerful technique for verifying target engagement in a cellular environment.[4][5]

Comparative Analysis of Target Engagement

The following table summarizes hypothetical data from a CETSA experiment designed to assess the target engagement of this compound with "Kinase X". The data reflects the relative amount of soluble Kinase X remaining after heat treatment at various temperatures, with a higher amount indicating greater protein stabilization due to ligand binding.

Treatment CompoundConcentration (µM)42°C46°C50°C54°C58°C62°C
Vehicle (DMSO) -100%95%80%50%20%5%
This compound 10100%98%92%85%65%30%
Known Kinase X Inhibitor (Positive Control) 1100%99%95%88%70%35%
Inactive Analogue (Negative Control) 10100%94%82%51%22%6%

Interpretation of Data: The data indicates that this compound stabilizes Kinase X against thermal denaturation, evidenced by the increased amount of soluble protein at higher temperatures compared to the vehicle control. This stabilizing effect is comparable to, though slightly less potent than, the known Kinase X inhibitor. The inactive analogue shows no significant stabilization, supporting the specificity of the interaction.

Experimental Methodologies

A detailed protocol for the Cellular Thermal Shift Assay (CETSA) is provided below. This method is highly valuable as it allows for the assessment of target engagement in a native cellular environment without modification of the compound or the target protein.[4][5]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into separate tubes.

    • Treat the cells with the test compound (this compound), a positive control (known inhibitor), a negative control, or vehicle (DMSO) at the desired concentrations.

    • Incubate for a specified time (e.g., 1 hour) at 37°C to allow for compound entry and target binding.

  • Thermal Challenge:

    • Heat the treated cell suspensions at a range of temperatures (e.g., 42°C to 62°C in 4°C increments) for a short duration (e.g., 3 minutes).

    • Include a non-heated control sample at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or mechanical disruption.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction using a specific detection method, such as:

      • Western Blotting: If a specific antibody for the target is available.

      • Mass Spectrometry (Thermal Proteome Profiling - TPP): For an unbiased, proteome-wide analysis of target and off-target effects.[4]

  • Data Analysis:

    • Quantify the band intensities (for Western Blot) or peptide spectral counts (for Mass Spectrometry) for the target protein at each temperature point.

    • Normalize the data to the non-heated control for each treatment condition.

    • Plot the percentage of soluble protein as a function of temperature to generate thermal stability curves. A rightward shift in the curve for a treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the hypothetical signaling pathway.

CETSA_Workflow CETSA Experimental Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis cell_culture Cell Culture treatment Compound Treatment (Vehicle, Test, Controls) cell_culture->treatment heating Thermal Challenge (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant detection Target Protein Detection (Western Blot / MS) supernatant->detection analysis Data Analysis & Curve Generation detection->analysis

Caption: A flowchart of the Cellular Thermal Shift Assay (CETSA) workflow.

Kinase_Signaling_Pathway Hypothetical Kinase X Signaling Pathway cluster_upstream Upstream Signal cluster_pathway Kinase Cascade cluster_downstream Downstream Effect growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor binds kinase_x Kinase X receptor->kinase_x activates substrate Substrate Protein kinase_x->substrate phosphorylates transcription_factor Transcription Factor substrate->transcription_factor activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation promotes inhibitor This compound inhibitor->kinase_x inhibits

Caption: Inhibition of a hypothetical Kinase X signaling pathway.

This guide provides a robust framework for confirming the target engagement of novel compounds like this compound. By employing established methodologies such as CETSA and making objective comparisons with known standards, researchers can confidently advance their most promising candidates in the drug discovery pipeline.

References

Assessing the Selectivity of 1-Propyl-1H-benzoimidazol-2-ylamine for p38α Mitogen-Activated Protein Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed selectivity of 1-Propyl-1H-benzoimidazol-2-ylamine as a p38α mitogen-activated protein kinase (MAPK) inhibitor. While direct experimental data for this specific compound is not publicly available, its core structure, 2-aminobenzimidazole, is a well-established scaffold for potent and selective p38α inhibitors.[1] This document outlines the methodologies to assess its selectivity and compares its potential profile with known p38α inhibitors.

Introduction to p38α MAPK and the Role of Selectivity

The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to environmental stresses and inflammatory cytokines.[2][3] The p38α isoform, in particular, is a key regulator of pro-inflammatory cytokine biosynthesis and is a major therapeutic target for inflammatory diseases.[3][4]

Kinase inhibitor selectivity is a critical parameter in drug development. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, a thorough assessment of an inhibitor's selectivity across the human kinome is essential. This guide focuses on the experimental approaches to determine the selectivity profile of a compound like this compound against its presumed target, p38α MAPK.

Comparative Selectivity Data

Without specific data for this compound, we present a comparative table of well-characterized p38α inhibitors to illustrate typical selectivity profiles. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Notes
This compound Hypothesized TargetNot AvailableNot AvailableNot AvailableSelectivity profile to be determined experimentally.
Doramapimod (BIRB 796) 3865200520A pan-p38 inhibitor with high affinity for p38α.[5]
Neflamapimod (VX-745) 10>220No InhibitionNot AvailablePotent and selective for p38α over p38β.[5][6]
SB202190 50100No ActivityNo ActivityA potent inhibitor of p38α and p38β.[5]
SB239063 4444No ActivityNo ActivityPotent and selective inhibitor of p38α/β.[5][6]
TAK-715 7.1~200No InhibitionNo InhibitionHighly selective for p38α over other p38 isoforms.[5][6]

Experimental Protocols for Assessing Kinase Selectivity

To determine the selectivity of this compound, a comprehensive kinase profiling assay is required. This typically involves testing the compound against a large panel of kinases.

1. Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This is a traditional and direct method to measure the catalytic activity of a kinase.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group from 33P-ATP to a specific substrate by the kinase. Inhibition of the kinase results in a decrease in the amount of radiolabeled substrate.

  • Protocol Outline:

    • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), 33P-ATP, and the test compound (this compound) at various concentrations.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

    • Termination: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid).

    • Separation: The phosphorylated substrate is separated from the unreacted 33P-ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.

    • Washing: The filter is washed to remove any unbound 33P-ATP.

    • Detection: The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

2. Competitive Binding Assays

These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of the kinase.

  • Principle: A labeled ligand (e.g., a fluorescent probe or a modified ATP analog) with a known affinity for the kinase is used. The test compound competes with this ligand for binding to the kinase. A decrease in the signal from the labeled ligand indicates displacement by the test compound.

  • Protocol Outline:

    • Reaction Setup: A mixture is prepared containing the kinase, the labeled ligand, and the test compound at various concentrations.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Detection: The signal from the labeled ligand is measured. The specific detection method depends on the nature of the label (e.g., fluorescence polarization, FRET, or luminescence).

    • Data Analysis: The percentage of displacement at each compound concentration is calculated. The IC50 or dissociation constant (Kd) is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a broader context for the function of p38α MAPK and the assessment of its inhibitors, the following diagrams illustrate the p38α signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., MEKK, MLK) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_alpha p38α MKK3_6->p38_alpha phosphorylates MAPKAPK2 MAPKAPK-2 p38_alpha->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38_alpha->Transcription_Factors phosphorylates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: The p38α MAPK signaling cascade.

kinase_selectivity_workflow Compound This compound Primary_Assay Primary Assay vs p38α (e.g., Radiometric Assay) Compound->Primary_Assay Determine_Potency Determine IC50 for p38α Primary_Assay->Determine_Potency Kinome_Screen Broad Kinome Selectivity Screen (e.g., >400 kinases) Determine_Potency->Kinome_Screen Analyze_Data Analyze Off-Target Hits (Determine IC50 for significant hits) Kinome_Screen->Analyze_Data Selectivity_Profile Generate Selectivity Profile Analyze_Data->Selectivity_Profile

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Conclusion

Based on the prevalence of the 2-aminobenzimidazole scaffold in known p38α MAPK inhibitors, it is plausible that this compound also targets this kinase. To confirm this hypothesis and to characterize its therapeutic potential, a thorough in vitro kinase selectivity profiling is essential. The experimental protocols and comparative data provided in this guide offer a framework for such an investigation. A highly selective inhibitor of p38α would be a valuable tool for further research into inflammatory diseases and a promising starting point for drug development.

References

peer-reviewed studies on the biological effects of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of benzimidazole derivatives, with a focus on N-substituted 2-aminobenzimidazoles as alternatives to 1-Propyl-1H-benzoimidazol-2-ylamine.

While peer-reviewed studies on the specific biological effects of this compound are limited, a notable body of research exists for structurally similar N-substituted 2-aminobenzimidazoles. This guide provides a comparative analysis of these related compounds, presenting experimental data on their cytotoxic effects against various cancer cell lines. The information herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of several N-substituted 2-aminobenzimidazoles has been evaluated against human cancer cell lines, including colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below. These values provide a quantitative measure for comparing the cytotoxic potency of the different derivatives.

CompoundHT-29 IC50 (µM)MDA-MB-231 IC50 (µM)
N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine0.910.006 - 1.48
1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine1.920.006 - 1.48
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine1.980.006 - 1.48

Table 1: Comparative IC50 values of N-substituted 2-aminobenzimidazoles against HT-29 and MDA-MB-231 cancer cell lines. Data extracted from "Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles".[1]

Experimental Protocols

The following is a detailed methodology for the MTS assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds. This protocol is based on standard procedures and is consistent with the methodology likely used to generate the data presented above.

MTS Assay for Cell Viability

1. Cell Seeding:

  • Harvest cancer cells (e.g., HT-29 or MDA-MB-231) during their logarithmic growth phase.

  • Resuspend the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation period, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).

  • Incubate the plate for another 48 hours under the same conditions.

3. MTS Reagent Addition and Incubation:

  • Following the treatment period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a purple-colored formazan product.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • The absorbance values are directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and use a suitable software to calculate the IC50 value.

Visualizing Experimental Workflow and Potential Mechanisms of Action

To further elucidate the experimental process and potential biological impact of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HT-29, MDA-MB-231) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment (48h incubation) seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment mts_addition 5. MTS Reagent Addition treatment->mts_addition incubation 6. Incubation (1-4h) mts_addition->incubation readout 7. Absorbance Reading (490 nm) incubation->readout analysis 8. IC50 Calculation readout->analysis

Figure 1: Experimental workflow for determining the IC50 of benzimidazole derivatives using the MTS assay.

Signaling_Pathway cluster_pathway Potential Mechanism of Action of Benzimidazole Derivatives cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects benzimidazole Benzimidazole Derivative tubulin Tubulin Polymerization benzimidazole->tubulin Inhibition topoisomerase Topoisomerase benzimidazole->topoisomerase Inhibition egfr EGFR Signaling benzimidazole->egfr Inhibition mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest dna_damage DNA Damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest egfr->cell_cycle_arrest apoptosis Apoptosis mitotic_arrest->apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Figure 2: A generalized diagram of potential signaling pathways affected by benzimidazole derivatives leading to apoptosis.

Concluding Remarks

The data presented in this guide highlight the potential of N-substituted 2-aminobenzimidazoles as cytotoxic agents against cancer cells. While specific experimental data for this compound remains to be published, the comparative analysis of its close analogs provides a strong rationale for further investigation into this chemical scaffold. The detailed experimental protocol and the visualized workflow offer a practical framework for researchers to conduct their own evaluations. The potential mechanisms of action, including the disruption of microtubule dynamics and inhibition of key enzymes like topoisomerase, suggest multiple avenues for future mechanistic studies. This guide serves as a foundational resource to stimulate and support further research and development in the promising field of benzimidazole-based cancer therapeutics.

References

Comparative Guide to the Synthesis and In Vitro Efficacy of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of 1-Propyl-1H-benzoimidazol-2-ylamine, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics, with a focus on reproducibility and comparative efficacy.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects. The N-substitution on the benzimidazole ring is a key determinant of their therapeutic potential. This guide focuses on the 1-propyl substituted 2-aminobenzimidazole, providing available data on its synthesis and a comparative look at the cytotoxic profiles of closely related analogs.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reproducible and environmentally friendly approach can be adapted from established methods for N-alkylation of 2-aminobenzimidazole. Traditional methods often involve multiple steps and the use of hazardous reagents.[1] A greener approach utilizing physical grinding or microwave irradiation offers a promising and reproducible alternative.[2]

Proposed Reproducible Synthesis Protocol (Adapted from Eco-Friendly N-Alkylation Methods)

This protocol is based on the successful N-alkylation of 2-aminobenzimidazole with other alkylating agents and is expected to be reproducible for N-propylation.

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃)

  • Mortar and Pestle

  • Silica Gel for Thin Layer Chromatography (TLC)

  • Ice-cold water

  • Ethyl acetate for recrystallization

Procedure:

  • In a mortar, combine 2-aminobenzimidazole (10 mmol), the propyl halide (1-bromopropane or 1-iodopropane, 10 mmol), and anhydrous potassium carbonate (10 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes, ensuring a homogenous mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ice-cold water (approximately 30-40 mL) to the reaction mixture.

  • Filter the resulting solid precipitate and wash it with water (2 x 10 mL).

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from ethyl acetate to obtain the pure compound.[2]

Expected Outcome and Reproducibility:

This solvent-free grinding method has been reported to be efficient and high-yielding for the synthesis of N-methyl and N-ethyl-2-aminobenzimidazoles, suggesting a high probability of success and reproducibility for the synthesis of the N-propyl analog.[2] Microwave-assisted synthesis in a solvent like PEG-600 is another viable and reproducible alternative.[2]

Synthesis Workflow Diagram

Synthesis_Workflow 2-Aminobenzimidazole 2-Aminobenzimidazole Reaction N-Alkylation (Grinding or Microwave) 2-Aminobenzimidazole->Reaction Propyl_Halide 1-Bromopropane or 1-Iodopropane Propyl_Halide->Reaction Base K2CO3 Base->Reaction Crude_Product Crude 1-Propyl-1H- benzoimidazol-2-ylamine Reaction->Crude_Product Purification Recrystallization (Ethyl Acetate) Crude_Product->Purification Final_Product Pure 1-Propyl-1H- benzoimidazol-2-ylamine Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Testing

Specific biological testing data for this compound is limited in the reviewed literature. However, data for closely related N-propyl substituted bis(benzimidazol-2-yl)amines provide valuable insights into the potential cytotoxic activity of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of N-propyl substituted bis(benzimidazol-2-yl)amine derivatives against human colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines. This data serves as a benchmark for evaluating the potential efficacy of this compound.

CompoundCell LineIC₅₀ (µM)
N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amineHT-290.91
MDA-MB-2310.135
1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amineHT-291.92
MDA-MB-2310.0006
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amineHT-291.98
MDA-MB-231Not Reported

Data from: Mavrova AT, Wesselinova D, Tsenov JA, Denkova P (2012) Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles.[3]

Experimental Protocols for Biological Testing

The following are generalized yet detailed protocols for assessing the biological activity of benzimidazole derivatives, which can be applied to this compound.

This assay is a standard colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal for positive control

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

The precise molecular targets of this compound have not been elucidated. However, benzimidazole derivatives are known to interact with various cellular targets. One of the well-established mechanisms for some anticancer benzimidazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Signaling_Pathway Benzimidazole This compound Tubulin Tubulin Dimers Benzimidazole->Tubulin Inhibits Disruption Disruption of Microtubule Dynamics Benzimidazole->Disruption Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothetical signaling pathway for benzimidazole-induced apoptosis.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. The synthesis can be approached through reproducible and eco-friendly methods. While direct biological data for this specific compound is sparse, the potent cytotoxic activity of its close N-propyl substituted analogs against cancer cell lines highlights the potential of this substitution pattern. Further studies are warranted to fully characterize the synthesis, determine the biological activity profile of this compound, and elucidate its mechanism of action. This guide provides a foundational framework for researchers to build upon in their exploration of this and other novel benzimidazole derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Propyl-1H-benzoimidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper disposal of 1-Propyl-1H-benzoimidazol-2-ylamine, ensuring laboratory safety and regulatory compliance.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Summary of Key Data

For quick reference, the table below summarizes the essential physical, chemical, and safety data for this compound. This information is crucial for making informed decisions regarding its handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 57667-50-2
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Appearance Yellow to orange solid
Melting Point 132 °C[1]
Boiling Point 349.7 °C at 760 mmHg[2]
Known Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation (inferred from similar compounds)[3]
Incompatible Materials Strong oxidizing agents

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps to ensure its safe and compliant disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

2. Waste Segregation and Collection: Proper segregation is crucial to prevent accidental chemical reactions.

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container must be compatible with the chemical.

  • Solid Waste: Collect unused or expired compounds, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Container Labeling: Accurate labeling is a regulatory requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste ".

  • Include the full chemical name: "This compound ".

  • Indicate the primary hazards: "Irritant ".

  • Note the accumulation start date (the date the first waste was added to the container).

4. Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA).

  • The SAA should be at or near the point of waste generation.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.

5. Disposal Request:

  • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.

  • Do not attempt to transport the hazardous waste yourself.

Prohibited Disposal Methods: Under no circumstances should this compound be disposed of by the following methods:

  • Drain Disposal: Never pour this chemical or its solutions down the sink.[4]

  • Trash Disposal: Do not dispose of the chemical or contaminated materials in the regular trash.

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Prohibited Disposal (Drain, Trash, Evaporation) A->I C Is the waste solid or liquid? B->C D Collect in Designated SOLID Hazardous Waste Container C->D Solid E Collect in Designated LIQUID Hazardous Waste Container C->E Liquid F Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) - Accumulation Date D->F E->F G Store in Satellite Accumulation Area (Closed, Ventilated, Away from Incompatibles) F->G H Contact EHS for Pickup G->H

Caption: Disposal workflow for this compound.

By following these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.